molecular formula C15H16O3 B1145485 Chlorantholide A

Chlorantholide A

Cat. No.: B1145485
M. Wt: 244.28 g/mol
InChI Key: HCWOSGGWMYYACF-SWLSCSKDSA-N
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Description

Chlorantholide A is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWOSGGWMYYACF-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)OC3=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

X-ray Crystallography of Chlorantholide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of Chlorantholide A, a linderane-type sesquiterpenoid lactone. While a crystal structure for this compound itself is not publicly available, this document leverages data from the closely related and structurally analogous compound, Linderane, to provide a comprehensive understanding of the crystallographic characteristics and the methodologies involved in their structural elucidation. Furthermore, this guide explores the potential biological activities of this compound by examining the known anti-inflammatory mechanisms of similar linderane-type sesquiterpenoids.

Introduction to this compound and Linderane-Type Sesquiterpenoids

This compound belongs to the linderane class of sesquiterpenoid lactones, a group of natural products characterized by a complex polycyclic skeleton. These compounds, isolated from plants of the Chloranthus and Lindera genera, have garnered significant interest due to their diverse and potent biological activities. The precise determination of their three-dimensional structure is crucial for understanding their structure-activity relationships and for guiding synthetic and medicinal chemistry efforts. X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation and absolute stereochemistry of such complex molecules.

X-ray Crystallography Data of a Linderane Analogue

As a proxy for this compound, the crystallographic data for Linderane is presented below. This data, obtained from the Crystallography Open Database and originally published by Okada & Koyama in 1993, provides a representative example of the crystal packing and unit cell parameters for this class of compounds.

ParameterValue
Chemical FormulaC₁₅H₁₆O₄
Molecular Weight260.3 g/mol
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a13.633(3) Å
b9.102(2) Å
c10.153(2) Å
α90°
β90°

Bioactivity Screening of Chloranthus holostegius Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the bioactivity screening of extracts from Chloranthus holostegius. This plant, belonging to the Chloranthaceae family, has been a subject of significant phytochemical and pharmacological research, revealing a rich diversity of bioactive compounds, primarily terpenoids. This document details the experimental protocols for evaluating the anti-inflammatory and cytotoxic properties of C. holostegius extracts and their isolated constituents, presents key quantitative data, and visualizes the underlying biological pathways.

Phytochemical Landscape of Chloranthus holostegius

Chloranthus holostegius is a rich source of various terpenoids, including monoterpenoids, diterpenoids, and sesquiterpenoids. Notably, lindenane-type sesquiterpenoid dimers are characteristic of this species and have demonstrated significant biological activities. Other classes of compounds isolated from the genus Chloranthus include coumarins, lignans, flavonoids, and organic acids. The primary focus of bioactivity screening has been on the anti-inflammatory and cytotoxic potential of these compounds.

Experimental Protocols

Plant Material and Extraction

A typical workflow for the preparation of Chloranthus holostegius extracts for bioactivity screening is outlined below.

G cluster_0 Extraction and Fractionation cluster_1 Bioassay Whole Plant Whole Plant Air Drying Air Drying Whole Plant->Air Drying Powdering Powdering Air Drying->Powdering Extraction Extraction Powdering->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractions Fractions Solvent Partitioning->Fractions Bioactivity Screening Bioactivity Screening Fractions->Bioactivity Screening

Figure 1: General workflow for extraction and bioassay.

Protocol:

  • Collection and Preparation: The whole plants of Chloranthus holostegius are collected and authenticated. The plant material is then washed, air-dried, and powdered.

  • Extraction: The powdered plant material is typically extracted with a solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. These fractions are then concentrated and used for bioactivity screening.

Anti-inflammatory Activity Assays

This assay is widely used to screen for anti-inflammatory activity. Lipopolysaccharide (LPS)-stimulated RAW 264.7 or BV-2 microglial cells are common models.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the plant extracts or isolated compounds for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the sample that inhibits 50% of NO production, is then determined.

The effect of extracts on the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6) is also assessed.

Protocol:

  • Cell Culture and Treatment: Similar to the NO inhibition assay, THP-1 cells (for IL-1β) or RAW 264.7 cells are cultured, treated with the test samples, and then stimulated with LPS.

  • Cytokine Measurement: The levels of IL-1β, TNF-α, or IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect is calculated as the percentage reduction in cytokine concentration compared to the LPS-stimulated control. IC50 values can also be determined.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Culture: A variety of human cancer cell lines can be used, such as HL-60 (leukemia), A-549 (lung), SMMC-7721 (liver), MCF-7 (breast), and SW480 (colon). Cells are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the extracts or isolated compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the sample that causes 50% inhibition of cell growth, is determined.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data on the anti-inflammatory and cytotoxic activities of compounds isolated from Chloranthus holostegius.

Table 1: Anti-inflammatory Activity of Compounds from Chloranthus holostegius

Compound/ExtractBioassayCell LineIC50 (µM)Reference
Compound 1 (isocamphane-type monoterpenoid)NO Production InhibitionRAW 264.721.16 ± 1.37
Compound 5 (cadinane-type sesquiterpenoid)NO Production InhibitionRAW 264.718.03 ± 1.24

No Information Available on the Mechanism of Action of Chlorantholide A on IK Channels

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no information was found regarding the mechanism of action of Chlorantholide A on intermediate-conductance calcium-activated potassium (IK) channels.

Extensive searches were conducted to identify any studies, quantitative data, or experimental protocols detailing the interaction between this compound and IK channels (also known as KCa3.1 or KCNN4). The search terms included "this compound IK channel mechanism," "this compound KCa3.1 channel," "this compound pharmacology," "this compound electrophysiology," "this compound biological activity," and "this compound ion channel effects."

The search results did not yield any publications that have investigated or established a relationship between this compound and the function of IK channels. Information on the general biological activities of this compound is also scarce in the public domain.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations for a mechanism that has not been described in the scientific literature.

Researchers, scientists, and drug development professionals interested in this specific topic should be aware that this appears to be an uninvestigated area of research. Any potential effects of this compound on IK channels would require novel experimental investigation.

Spectroscopic Data Analysis of Chlorantholide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide A, a eudesmanolide sesquiterpene lactone, has garnered interest within the scientific community. This technical guide provides a comprehensive analysis of its spectroscopic data, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. Detailed summaries of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are presented in tabular format for clarity and comparative ease. Furthermore, this document outlines the experimental protocols utilized for the acquisition of this spectroscopic data. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and potential biological signaling pathways, providing a deeper understanding of the analytical process and pharmacological context of this compound.

Introduction

Sesquiterpene lactones are a diverse class of natural products known for their wide range of biological activities. Among these, the eudesmanolide subclass has been a subject of significant investigation. This compound, a representative of this subclass, was notably isolated from the polar fungus Eutypella sp. D-1. The structural elucidation of such complex natural products relies heavily on a suite of spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide serves to consolidate and present the available spectroscopic data for this compound in a structured and accessible format, catering to the needs of researchers in the field.

Spectroscopic Data

The structural confirmation of this compound is dependent on the meticulous analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The data presented here was acquired in Methanol-d4 (CD₃OD) at 500 MHz.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.68m
2.10m
2.05m
2.33m
2.18m
2.54m
53.37dd11.5, 5.0
2.64m
3.37dd11.5, 5.0
2.45m
2.58m
13a5.78d2.0
13b6.25d2.5
141.09s
154.92br s
15'4.62br s
¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The data for this compound was acquired in Methanol-d4 (CD₃OD) at 125 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
137.9
223.4
331.0
4147.8
552.4
639.1
7148.3
8119.0
947.1
1040.2
11124.0
12169.6
13122.3
1416.6
15107.8
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following characteristic absorption bands were observed for this compound.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3375O-H stretching (hydroxyl group)
2925C-H stretching (alkane)
1743C=O stretching (γ-lactone)
1686C=C stretching (alkene)
Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M + Na]⁺283.0941283.0942C₁₅H₁₆O₄Na

Note: Detailed fragmentation data for this compound is not extensively available in the reviewed literature. However, eudesmanolide sesquiterpene lactones typically exhibit characteristic fragmentation patterns involving the loss of water (H₂O), carbon monoxide (CO), and retro-Diels-Alder reactions of the cyclohexene ring.

Specific Rotation

The optical activity of this compound was determined in methanol.

Table 5: Specific Rotation of this compound

Specific Rotation [α]²¹DConcentration (c)Solvent
+5.00.2Methanol

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound, as derived from the primary literature.

General Experimental Procedures

Optical rotations were measured on an automatic polarimeter. UV spectra were recorded on a spectrometer. IR spectra were obtained using a FT-IR spectrometer. 1D and 2D NMR spectra were acquired on a 500 MHz spectrometer with chemical shifts reported in ppm (δ) using the solvent signals as internal standards. HRESIMS data were recorded on an accurate-mass time-of-flight (TOF) LC/MS instrument.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis Isolation Isolation of this compound Purification Purification by Chromatography Isolation->Purification Dissolution Dissolution in Deuterated Solvent (CD3OD) Purification->Dissolution IR Infrared Spectroscopy Purification->IR MS HRESIMS Purification->MS Polarimetry Optical Rotation Measurement Purification->Polarimetry NMR 1H & 13C NMR Spectroscopy (500 MHz) Dissolution->NMR

Caption: General workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in methanol-d4 (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample was likely prepared as a thin film or in a KBr pellet, which are standard methods for solid natural products.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an accurate-mass TOF LC/MS system to determine the elemental composition of the molecular ion.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, related compounds isolated from the same fungal source exhibited interesting biological activities, including immunosuppressive effects and inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B Inhibition Signaling Pathway

PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition can enhance these signals, making it a therapeutic target for type 2 diabetes and obesity. The general mechanism of PTP1B action is depicted below.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Inhibitor This compound (Potential Inhibitor) Inhibitor->PTP1B Inhibits

Caption: Simplified insulin signaling pathway and the inhibitory role of PTP1B.
Immunosuppressive Activity

Many sesquiterpene lactones are known to exert immunosuppressive effects, often through the inhibition of the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory cytokines. While the specific mechanism for this compound is unknown, a general representation of this pathway is provided.

NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB pIkB p-IκBα IkB_NFkB->pIkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor Sesquiterpene Lactone (e.g., this compound) Inhibitor->IKK Inhibits

Caption: Overview of the NF-κB signaling pathway and potential inhibition.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic data for this compound, a eudesmanolide sesquiterpene lactone of fungal origin. The presented ¹H NMR, ¹³C NMR, and IR data, along with the detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry and related fields. While the specific mass fragmentation pattern and direct signaling pathway involvement of this compound require further investigation, the information on the biological activities of co-isolated compounds suggests potential avenues for future pharmacological studies, particularly in the areas of metabolic disorders and immunology. The provided diagrams offer a clear visual representation of the analytical workflow and the potential biological context of this intriguing natural product.

Ethnobotanical Uses of Chloranthus holostegius: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chloranthus holostegius (Hand.-Mazz.) Pei et Shan, a member of the Chloranthaceae family, is a perennial herb with a rich history in traditional Chinese medicine. Traditionally utilized for a variety of ailments, modern phytochemical and pharmacological investigations have begun to elucidate the scientific basis for its therapeutic properties. This technical guide provides an in-depth overview of the ethnobotanical uses, phytochemistry, and demonstrated biological activities of C. holostegius, with a focus on its potential for drug discovery and development. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in pharmacology, natural product chemistry, and related fields.

Traditional Ethnobotanical Applications

Chloranthus holostegius has been traditionally used in Chinese folk medicine for the treatment of a range of conditions. The whole plant is typically utilized for its therapeutic properties. Documented ethnobotanical uses include:

  • Musculoskeletal Conditions: Treatment of bone bruises, injuries, and paralysis.

  • Inflammatory and Immunological Disorders: Management of rheumatic disorders and trauma-related inflammation.

  • Dermatological Issues: Used for treating rubella.

  • Neurological Complaints: Employed for "liver wind headache," a term in traditional Chinese medicine that can encompass conditions like headaches and dizziness.

  • Infectious Diseases: Utilized for managing wind-cold-induced common colds, gastrointestinal conditions, and bacterial infections.

Plants of the Chloranthus genus, more broadly, are used in folk remedies for treating swollen boils, snake bites, and bruises, and for their ability to activate blood circulation and relieve pain.

Phytochemistry: Bioactive Compounds

The primary bioactive constituents of Chloranthus holostegius are terpenoids, particularly lindenane-type sesquiterpenoids and their dimers. These compounds are responsible for the plant's diverse pharmacological activities.

Key Compound Classes Isolated from C. holostegius :

  • Lindenane-type Sesquiterpenoid Dimers: A major class of compounds with significant biological activity. Examples include chlorahololide D, chololactones A-H, and chloranholides F-T.

  • Sesquiterpenoids: Monomeric sesquiterpenoids, including cadinane-type and other diverse skeletons, are also present.

  • Monoterpenoids: Such as isocamphane-type monoterpenoids.

  • Diterpenoids: Including labdane-type diterpenoids.

Pharmacological Activities and Quantitative Data

Chloranthus holostegius extracts and its isolated compounds exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and anti-neuroinflammatory activities. The following tables summarize the quantitative data from various studies.

Table 1: Anticancer Activity of Compounds from C. holostegius
CompoundCell LineActivityIC50 (µM)Reference
Chlorahololide DMCF-7 (Breast Cancer)Cytotoxic6.7
Chlorahololide DHepG2 (Liver Cancer)Cytotoxic13.7
Chlorahololide DHeLa (Cervical Cancer)Cytotoxic32.2
Table 2: Anti-inflammatory and Anti-neuroinflammatory Activity of Compounds from C. holostegius
Compound/IsolateCell LineActivityIC50 (µM)Reference
Isocamphane-type monoterpenoid (1)RAW 264.7NO Inhibition21.16 ± 1.37
Cadinane-type sesquiterpenoid (5)RAW 264.7NO Inhibition18.03 ± 1.24
Chololactone ARAW 264.7NO Inhibition3.5 - 35.4 (range for A-H)
Chloranholides & analogs (21-24, 26, 30, 32, 36)BV-2NO Inhibition3.18 - 11.46
Shizukaol C (25)BV-2NO Inhibition8.04

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Chloranthus holostegius.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of isolated compounds on cancer cell lines.

  • Methodology:

    • Cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., chlorahololide D) for a defined period (e.g., 48 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory Activity)
  • Objective: To assess the anti-inflammatory potential of compounds by measuring

"Chlorantholide A literature review and background"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide A is a naturally occurring eudesmane-type sesquiterpene lactone. It was first isolated from Chloranthus elatior, a plant belonging to the Chloranthaceae family. Sesquiterpenoid lactones are a large and diverse group of secondary metabolites found in various plant species, and many exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. This technical guide provides a detailed overview of the available scientific literature on this compound, including its discovery, chemical structure, and known biological activities. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Source

This compound was first reported in a 2012 publication detailing the isolation and structural elucidation of six new eudesmane-type sesquiterpene lactones, named Chlorantholides A-F, from the ethanol extract of Chloranthus elatior[1]. The genus Chloranthus is known to be a rich source of structurally diverse terpenoids, with various species having a history of use in traditional medicine for treating inflammatory conditions and other ailments[2][3]. The discovery of this compound and its congeners has added to the growing body of knowledge about the chemical diversity of this plant genus and has opened avenues for investigating their therapeutic potential.

Chemical Structure and Properties

The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry[1]. As a eudesmane-type sesquiterpene lactone, its core structure consists of a bicyclic carbon framework with a fused γ-lactone ring. The specific stereochemistry and functional group substitutions give this compound its unique chemical identity.

Table 1: Physicochemical Properties of Chlorantholide C (as a reference for the class)

PropertyValueSource
Molecular FormulaC15H18O3[4]
Molecular Weight246.30 g/mol [4]
IUPAC Name(4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione[4]

Biological Activities

While specific quantitative data on the biological activity of this compound is limited in the currently available literature, studies on related compounds from the Chloranthus genus and other eudesmane-type sesquiterpene lactones suggest potential anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of sesquiterpenoids isolated from various Chloranthus species. For instance, extracts of Chloranthus henryi have been shown to possess anti-neuroinflammatory properties[2]. Another related compound, Chloranthalactone B from Sarcandra glabra, has been demonstrated to inhibit the production of pro-inflammatory mediators[5][6]. The mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory signaling pathways.

Cytotoxic Activity

Sesquiterpene lactones are a well-established class of natural products with significant cytotoxic potential against various cancer cell lines. Research on sesquiterpenes from Chloranthus japonicus has indicated moderate cytotoxic effects[7]. Although direct evidence for this compound is pending, its structural class suggests that it may also possess antiproliferative properties.

Mechanism of Action

The precise mechanism of action for this compound has not yet been elucidated. However, based on studies of other eudesmane-type sesquiterpene lactones, a likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response and cell survival, and its dysregulation is implicated in various inflammatory diseases and cancers. Eudesmane-type sesquiterpene lactones have been shown to inhibit multiple steps in the NF-κB signaling cascade[8].

Experimental Protocols

Isolation of Chlorantholides A-F from Chloranthus elatior

The following is a generalized procedure based on the initial discovery paper[1]:

  • Extraction: The air-dried and powdered whole plants of Chloranthus elatior are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction, which typically contains the sesquiterpenoid lactones, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds, including this compound.

Structural Elucidation

The structure of this compound was determined using a combination of the following spectroscopic techniques[1]:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as carbonyls (from the lactone and any ketone groups) and hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment and coupling constants.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity of atoms and the relative stereochemistry of the molecule.

Signaling Pathways and Logical Relationships

The potential mechanism of action of this compound, based on related compounds, can be visualized as an inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm Inhibits NFkB_nucleus NF-κB (Active) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Chlorantholide_A This compound Chlorantholide_A->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The general workflow for the discovery and initial biological evaluation of a novel natural product like this compound is depicted below.

Experimental_Workflow Plant_Material Plant Material (Chloranthus elatior) Extraction Extraction (Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Separation Partitioning->Chromatography Isolation Isolation of This compound Chromatography->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, IR) Isolation->Structure_Elucidation Bioassays Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) Isolation->Bioassays Data_Analysis Data Analysis and Publication Structure_Elucidation->Data_Analysis Bioassays->Data_Analysis

Caption: General experimental workflow for the isolation and characterization of this compound.

Future Directions

The initial discovery of this compound provides a foundation for further research. Future studies should focus on:

  • Total Synthesis: Developing a synthetic route to this compound would provide a sustainable source for further biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: Comprehensive screening of this compound against a panel of cancer cell lines and in various in vitro and in vivo models of inflammation is necessary to quantify its therapeutic potential.

  • Mechanism of Action Studies: Detailed investigations are required to identify the specific molecular targets of this compound and to confirm its effects on signaling pathways such as NF-κB.

  • Pharmacokinetic and Toxicological Profiling: Should significant biological activity be confirmed, studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound will be crucial for its development as a potential drug candidate.

Conclusion

This compound is a structurally interesting eudesmane-type sesquiterpene lactone isolated from Chloranthus elatior. While research on this specific compound is still in its early stages, the known biological activities of related compounds suggest that this compound may possess valuable anti-inflammatory and cytotoxic properties. This technical guide has summarized the current knowledge and provides a framework for future investigations into the therapeutic potential of this novel natural product. Further research is warranted to fully characterize its biological profile and to explore its potential as a lead compound for drug development.

References

Methodological & Application

Application Notes and Protocols: Synthetic Strategies for Constructing Sesquiterpenoid Dimers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sesquiterpenoid dimers are a diverse class of natural products constructed from two C15 sesquiterpene units. These molecules exhibit complex and often unique molecular architectures, including congested polycyclic frameworks with numerous stereocenters. Their structural intricacy is matched by a broad range of significant biological activities, such as anticancer, anti-inflammatory, anti-HIV, and antimalarial properties. Consequently, sesquiterpenoid dimers are attractive targets for total synthesis, which not only provides access to these rare compounds for further biological evaluation but also stimulates the development of novel synthetic methodologies.

This document outlines key synthetic strategies for the construction of sesquiterpenoid dimers, with a focus on biomimetic approaches that mimic nature's efficiency. The primary strategies covered include [4+2] cycloadditions (Diels-Alder reactions), oxidative couplings, and Michael additions. Detailed protocols for seminal reactions, quantitative data summaries, and workflow diagrams are provided to serve as a practical guide for researchers in the field.

Core Synthetic Strategies and Protocols

The construction of the carbon skeleton of sesquiterpenoid dimers primarily relies on a few powerful carbon-carbon bond-forming reactions. The choice of strategy is often guided by the target molecule's core structure and biosynthetic pathway.

Troubleshooting & Optimization

Technical Support Center: Refining the Separation of Chlorantholides A and B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Chlorantholides A and B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of these two closely related sesquiterpenoid dimers.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the separation of Chlorantholides A and B, particularly when using High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Chlorantholides A and B - Inadequate Mobile Phase Composition: The polarity of the solvent system may not be optimal to differentiate between the subtle structural differences of the two compounds. - Inappropriate Stationary Phase: The chosen stationary phase may not have sufficient selectivity for Chlorantholides A and B. - Column Overloading: Injecting too much sample can lead to peak broadening and overlap.- Optimize the Solvent System: Systematically vary the ratio of solvents in your mobile phase. For reverse-phase HPLC, adjust the gradient steepness or the organic modifier concentration. For HSCCC, carefully select the two-phase solvent system; a commonly used system for separating compounds from Chloranthus japonicus is n-hexane/ethyl acetate/methanol/water.[1] - Change the Stationary Phase: In HPLC, consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to exploit different interaction mechanisms. - Reduce Sample Load: Decrease the concentration or volume of the injected sample.
Peak Tailing - Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based HPLC columns can interact with polar functional groups on the analytes. - Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.- Use an End-capped Column: Select a column where the residual silanol groups have been deactivated. - Add a Mobile Phase Modifier: Incorporate a small amount of a competitive agent, like triethylamine (TEA), to block active sites on the stationary phase. - Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of the Chlorantholides.
Irreproducible Retention Times - Fluctuations in Mobile Phase Composition: Inconsistent mixing of solvents in a gradient system. - Temperature Variations: Changes in ambient temperature can affect solvent viscosity and column performance. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.- Ensure Proper Solvent Mixing: Degas solvents and ensure the pump is functioning correctly. - Use a Column Oven: Maintain a constant column temperature to ensure consistent chromatography. - Increase Equilibration Time: Allow sufficient time for the column to stabilize before each injection.
Low Recovery of Purified Compounds (HSCCC) - Suboptimal Partition Coefficient (K): If the K value is too high, the compound will be strongly retained in the stationary phase. If it is too low, it will elute too quickly with poor resolution. - Emulsion Formation: The sample or solvent system may form an emulsion, leading to poor phase separation.- Optimize the Solvent System: Adjust the solvent ratios to achieve a K value between 0.5 and 2 for the target compounds. - Sample Pre-treatment: Filter the sample to remove any particulate matter that could promote emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Chlorantholides A and B?

A1: The main challenge lies in their structural similarity. Chlorantholides A and B are isomers with the same molecular formula (C15H18O3) and molecular weight (246.30 g/mol ), differing only in the configuration of a single stereocenter. This subtle difference results in very similar polarities and chromatographic behaviors, often leading to co-elution.

Q2: Which chromatographic technique is more suitable for the preparative separation of Chlorantholides A and B: HPLC or HSCCC?

A2: Both techniques can be effective, but HSCCC offers several advantages for preparative scale purification of natural products like Chlorantholides. HSCCC is a liquid-liquid partition technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible sample adsorption and stationary phase degradation.[1] This often leads to higher sample recovery. However, preparative HPLC can also be successfully employed with careful method development.

Q3: How do I select an appropriate solvent system for HSCCC separation of Chlorantholides A and B?

A3: The selection of the solvent system is the most critical step in HSCCC. A good starting point is to use a system known to be effective for separating compounds from the same plant source. For compounds from Chloranthus japonicus, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water has been shown to be effective.[1] The ideal system will provide a partition coefficient (K) value between 0.5 and 2 for both Chlorantholides A and B, with a sufficient separation factor (α) between them.

Q4: What are the key physicochemical properties of Chlorantholides A and B to consider for separation?

Physicochemical Properties of Chlorantholides A and B

PropertyValue
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol

Q5: How can I confirm the purity of my separated Chlorantholide A and B fractions?

A5: The purity of the collected fractions should be assessed using an orthogonal analytical method, typically analytical HPLC with a high-resolution column. The identity of each compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

High-Speed Counter-Current Chromatography (HSCCC) Protocol for Separation of Compounds from Chloranthus japonicus

This protocol is a general guideline based on methods used for separating compounds from Chloranthus japonicus and should be optimized for the specific separation of Chlorantholides A and B.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water. A starting ratio to explore is 3:5:4:5 (v/v/v/v).[1]

    • For improved peak shape, consider adding a small amount of acid, such as 0.1% trifluoroacetic acid (TFA), to the lower aqueous phase.[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both phases before use.

  • HSCCC Instrument Setup and Equilibration:

    • Fill the entire column with the stationary phase (typically the upper, less polar phase for reverse-phase elution).

    • Set the desired rotation speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (typically the lower, more polar phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

    • Continue pumping the mobile phase until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet and a stable baseline on the detector.

  • Sample Preparation and Injection:

    • Dissolve the crude extract or pre-purified fraction containing Chlorantholides A and B in a small volume of the biphasic solvent system (a mixture of the upper and lower phases).

    • Inject the sample into the column through the sample loop.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase through the column.

    • Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

    • Collect fractions based on the elution profile.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to determine the purity of Chlorantholides A and B.

    • Combine the pure fractions of each compound.

  • Solvent Changeover (if necessary):

    • If some compounds are strongly retained in the stationary phase, the run can be completed by pushing out the stationary phase with the mobile phase.

Visualizations

Experimental Workflow for HSCCC Separation

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis Solvent_Prep Solvent System Preparation (n-hexane/EtOAc/MeOH/H2O) Equilibration Column Equilibration (Fill with Stationary Phase, Pump Mobile Phase) Solvent_Prep->Equilibration Sample_Prep Sample Preparation (Dissolve in biphasic mixture) Injection Sample Injection Sample_Prep->Injection Equilibration->Injection Elution Elution & Fraction Collection Injection->Elution HPLC_Analysis Purity Check by Analytical HPLC Elution->HPLC_Analysis Structure_ID Structure Elucidation (MS, NMR) HPLC_Analysis->Structure_ID

Caption: Workflow for the separation of Chlorantholides A and B using HSCCC.

Logical Relationship for Troubleshooting Co-elution

Troubleshooting_Coelution Problem Poor Resolution / Co-elution Cause1 Inadequate Mobile Phase Composition Problem->Cause1 Cause2 Inappropriate Stationary Phase Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1 Optimize Solvent System Ratios Cause1->Solution1 Solution2 Change Stationary Phase Chemistry Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

Caption: Troubleshooting logic for addressing co-elution of Chlorantholides.

References

"degradation pathways of Chlorantholide A and prevention"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways for Chlorantholide A have not been extensively published. The following information is based on the known chemical properties of its structural class, lindenane sesquiterpenoids, and related sesquiterpene lactones. The structure of the closely related Chlorantholide C is used as a representative for proposing potential degradation mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product isolated from plants of the Chloranthus genus. It belongs to the class of lindenane-type sesquiterpenoid dimers. Sesquiterpenoids are a large class of 15-carbon compounds derived from three isoprene units[1]. Lindenane sesquiterpenoids are characterized by a specific carbocyclic skeleton and are known for their diverse biological activities[2][3][4][5][6].

Q2: What are the main factors that can cause the degradation of this compound?

Based on the functional groups present in its structure (such as a γ-lactone ring, α,β-unsaturated carbonyl system, and multiple C-H bonds susceptible to oxidation), the main factors that can cause degradation are:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the lactone ring[7][8][9][10][11].

  • Light: Exposure to UV radiation can lead to photodegradation, a common degradation pathway for sesquiterpene lactones[12][13].

  • Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the formation of various oxidation products[14][15].

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions. Some sesquiterpene lactones are known to be thermally labile[16][17].

Q3: What are the likely products of this compound degradation?

The potential degradation products include:

  • Hydrolysis product: Opening of the γ-lactone ring would result in the formation of a hydroxy carboxylic acid.

  • Oxidation products: Oxidation could lead to the formation of epoxides, additional hydroxyl groups, or ketones on the sesquiterpenoid backbone.

  • Photodegradation products: UV exposure could lead to isomerization or the addition of solvent molecules across double bonds[12].

Q4: How can I prevent the degradation of this compound during my experiments and storage?

To minimize degradation, the following precautions are recommended:

  • pH Control: Maintain solutions at a neutral or slightly acidic pH (e.g., pH 5.5) where the lactone ring is more stable[16]. Avoid strongly acidic or alkaline conditions.

  • Light Protection: Store solutions and solid material in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

  • Low Temperature: Store stock solutions and solid compound at low temperatures (e.g., -20°C or -80°C).

  • Use of Antioxidants: For formulations, the addition of antioxidants may help prevent oxidative degradation[18][19][20][21][22].

  • Formulation Strategies: Encapsulation in liposomes or cyclodextrins can improve the stability of sesquiterpene lactones[23][24].

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Loss of biological activity of this compound solution over time. Degradation of the compound.1. Prepare fresh solutions before each experiment.2. Check the pH of your experimental buffer; adjust to near neutral if possible.3. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.4. Protect solutions from light at all times.
Appearance of new peaks in HPLC analysis of a this compound sample. Formation of degradation products.1. Analyze the sample by LC-MS to identify the mass of the new peaks and infer their structures (e.g., addition of water, oxygen).2. Review the storage and handling conditions of the sample for exposure to light, extreme pH, or high temperatures.3. Perform a forced degradation study to confirm the identity of the degradation products.
Inconsistent experimental results. Variable degradation of this compound under slightly different experimental conditions.1. Standardize all experimental parameters, including incubation time, temperature, and pH.2. Prepare a fresh dilution of this compound from a frozen stock for each replicate.3. Include a positive control with a more stable compound to check for assay variability.

Summary of Potential Degradation Pathways and Prevention Strategies

Degradation Pathway Triggering Condition Potential Degradation Product Prevention Strategy
Hydrolysis Acidic or alkaline pHHydroxy carboxylic acidMaintain pH between 5.5 and 7.4[16]; Avoid strong acids and bases.
Oxidation Presence of oxygen, reactive oxygen speciesEpoxides, hydroxylated or carbonylated derivativesStore under an inert atmosphere; Use antioxidants in formulations[18][19]; Avoid exposure to oxidizing agents.
Photodegradation Exposure to UV or high-intensity lightIsomers, solvent adductsStore in amber vials or protect from light[12][13].
Thermal Degradation High temperatureVarious decomposition productsStore at low temperatures (-20°C or -80°C); Avoid unnecessary exposure to heat.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (0.1 M)
  • Hydrogen peroxide (3%)
  • HPLC system with UV or DAD detector
  • LC-MS system for peak identification

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 366 nm) for 24 hours. Keep a control sample wrapped in foil.
  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
  • Analysis:
  • Neutralize the acid and base-treated samples before injection.
  • Analyze all samples by HPLC to determine the percentage of degradation and the profile of degradation products. A typical starting method would be a C18 column with a water:acetonitrile gradient.
  • Analyze the samples by LC-MS to obtain the mass of the degradation products for structural elucidation.

Protocol 2: Analysis of Degradation Products by HPLC

1. Instrumentation:

  • HPLC with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • UV/DAD detector.

2. Mobile Phase:

  • A: Water with 0.1% formic acid.
  • B: Acetonitrile with 0.1% formic acid.

3. Gradient Elution:

  • 0-5 min: 30% B
  • 5-25 min: 30% to 100% B
  • 25-30 min: 100% B
  • 30-35 min: 100% to 30% B
  • 35-40 min: 30% B

4. Flow Rate: 1.0 mL/min.

5. Detection Wavelength: Monitor at the λmax of this compound (to be determined empirically, likely in the 220-260 nm range).

6. Injection Volume: 10 µL.

This method should be optimized for the specific this compound being analyzed. It serves as a starting point for separating the parent compound from its more polar degradation products[17][25][26].

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Chlorantholide_A This compound Hydrolysis_Product Hydroxy Carboxylic Acid (Lactone Ring Opening) Chlorantholide_A->Hydrolysis_Product Acid or Base (H₂O) Oxidation_Products Epoxides, Hydroxylated Derivatives, Ketones Chlorantholide_A->Oxidation_Products O₂, ROS Photo_Products Isomers, Solvent Adducts Chlorantholide_A->Photo_Products UV Light Prevention_Strategies cluster_compound This compound Stability cluster_strategies Prevention Strategies Compound This compound pH_Control Control pH (5.5-7.4) Compound->pH_Control Light_Protection Protect from Light Compound->Light_Protection Low_Temperature Store at Low Temperature Compound->Low_Temperature Inert_Atmosphere Use Inert Atmosphere Compound->Inert_Atmosphere Formulation Encapsulation / Antioxidants Compound->Formulation Experimental_Workflow start This compound Sample stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) start->stress hplc HPLC Analysis (Quantify Degradation) stress->hplc lcms LC-MS Analysis (Identify Degradation Products) stress->lcms elucidation Structure Elucidation hplc->elucidation lcms->elucidation

References

"improving the efficiency of the final cyclization step in Chlorantholide A synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Chlorantholide A, with a specific focus on the challenging final cyclization step to form the core lactone structure. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the final macrolactonization in the synthesis of complex natural products like this compound?

A1: Several methods are employed for macrolactonization in complex natural product synthesis. The choice of method depends on the specific structure of the seco-acid precursor and its steric and electronic properties. Commonly successful methods include:

  • Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes an intramolecular cyclization catalyzed by 4-dimethylaminopyridine (DMAP).[1][2][3][4][5]

  • Shiina Macrolactonization: This technique employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent, often in the presence of a nucleophilic catalyst like DMAP or a Lewis acid.[6][7][8]

  • Oxidative Lactonization: In cases where a precursor can be oxidized to directly form the lactone, reagents like Chromium trioxide (CrO3) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective.[9][10][11][12][13] For instance, a CrO3-mediated oxidative lactonization has been mentioned in the context of chloranthalactone synthesis.

Q2: I am observing very low yields for the cyclization reaction. What are the likely causes?

A2: Low yields in macrolactonization are a common challenge and can be attributed to several factors:

  • Intermolecular side reactions: Dimerization or oligomerization of the seco-acid precursor is a major competing reaction.[14]

  • Unfavorable conformation of the precursor: The seco-acid may not readily adopt the necessary conformation for cyclization, leading to a high activation energy barrier.

  • Steric hindrance: Bulky substituents near the reacting centers (the carboxylic acid and the alcohol) can impede the cyclization.

  • Decomposition of starting material or product: The reaction conditions (temperature, pH) might be too harsh, leading to the degradation of the complex molecules involved.

  • Inappropriate solvent or concentration: The choice of solvent and reaction concentration is critical for favoring intramolecular over intermolecular reactions.

Q3: How can I minimize the formation of dimers and other oligomers?

A3: To favor the desired intramolecular cyclization over intermolecular reactions, the principle of high dilution is crucial.[14] This can be achieved by:

  • Slow addition of the substrate: The seco-acid solution should be added very slowly (often over several hours) to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the substrate low.

  • Large solvent volume: Using a large volume of an appropriate solvent helps to maintain a low overall concentration of the substrate.

Q4: My starting material is not being consumed completely, even after extended reaction times. What should I do?

A4: Incomplete conversion can be due to several factors:

  • Insufficient activation of the carboxylic acid: The activating agent (e.g., Yamaguchi or Shiina reagent) may not be reactive enough or may have degraded. Ensure you are using fresh, high-quality reagents.

  • Low reaction temperature: While high temperatures can cause decomposition, a certain amount of thermal energy is required to overcome the activation barrier for cyclization. A careful optimization of the reaction temperature is necessary.

  • Catalyst deactivation: The catalyst (e.g., DMAP) might be poisoned by impurities in the starting material or solvent. Ensure all materials are pure and dry.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product yield Intermolecular polymerizationEmploy high dilution conditions: slow addition of substrate and large solvent volume.
Steric hindrance in the seco-acidTry a different macrolactonization method (e.g., switch from Yamaguchi to Shiina, or explore an oxidative cyclization if applicable). Consider modifying the protecting group strategy to reduce steric bulk near the reaction centers.
Incorrect reaction temperatureSystematically screen a range of temperatures. Start at room temperature and gradually increase. For some methods like Yamaguchi, refluxing temperatures may be necessary.[2]
Formation of multiple byproducts Decomposition of starting material or productUse milder reaction conditions (lower temperature, shorter reaction time). Ensure inert atmosphere and dry solvents to prevent side reactions.
Epimerization at stereocentersUse a base that is less likely to cause epimerization. Carefully control the reaction temperature and time.
Reaction stalls (incomplete conversion) Inefficient activation of the carboxylic acidUse fresh activating agents. Consider increasing the equivalents of the activating agent.
Catalyst poisoningPurify the seco-acid precursor carefully to remove any impurities. Use freshly distilled and dry solvents and reagents.

Experimental Protocols

General Considerations for Macrolactonization:
  • All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvents should be anhydrous and freshly distilled.

  • Reactions should be performed under an inert atmosphere.

  • High dilution is typically achieved by the slow addition of the seco-acid solution to the reaction mixture via a syringe pump.

Protocol 1: Yamaguchi Macrolactonization[1][2][3][4][5]

This protocol is a general guideline and may require optimization for the specific seco-acid of this compound.

Reagents and Materials:

  • Seco-acid precursor

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et3N), freshly distilled

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • In a round-bottom flask, dissolve the seco-acid (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.05 M).

  • Add freshly distilled triethylamine (1.1 eq).

  • Cool the solution to 0 °C and add a solution of 2,4,6-trichlorobenzoyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • In a separate, larger flask, prepare a solution of DMAP (4.0 eq) in a large volume of anhydrous toluene (to achieve a final concentration of the seco-acid of ~0.001 M). Heat this solution to reflux.

  • Using a syringe pump, add the mixed anhydride solution prepared in step 4 to the refluxing DMAP solution over a period of 6-12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Shiina Macrolactonization[6][7][8]

This protocol is a general guideline and may require optimization.

Reagents and Materials:

  • Seco-acid precursor

  • Anhydrous Toluene

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • To a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (2.0 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq) in anhydrous toluene (to achieve a final concentration of the seco-acid of ~0.001 M) at room temperature, add a solution of the seco-acid (1.0 eq) in anhydrous toluene via syringe pump over 6-12 hours.

  • Stir the reaction mixture at room temperature for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Hypothetical CrO3-mediated Oxidative Lactonization[15][16][17][18][19]

This is a hypothetical protocol based on the mention of CrO3 in related syntheses and general procedures for such oxidations. Caution: Chromium(VI) compounds are toxic and carcinogenic and should be handled with extreme care in a fume hood.

Reagents and Materials:

  • Precursor with a primary alcohol to be oxidized to a carboxylic acid and a secondary/tertiary alcohol for lactone formation.

  • Anhydrous Acetonitrile (MeCN)

  • Chromium trioxide (CrO3)

  • Periodic acid (H5IO6)

Procedure:

  • Dissolve the precursor alcohol (1.0 eq) in wet acetonitrile (MeCN/H2O 95:5) to a concentration of ~0.1 M.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of periodic acid (2.5 eq) and a catalytic amount of chromium trioxide (0.02 eq) in wet acetonitrile.

  • Slowly add the CrO3/H5IO6 solution to the solution of the precursor alcohol.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Macrolactonization Conditions (Representative Data)

Method Activating Agent Catalyst/Base Solvent Temp (°C) Concentration (M) Yield (%) Notes
Yamaguchi2,4,6-Trichlorobenzoyl chlorideDMAP / Et3NToluene1100.00145-65High dilution and high temperature are often required.
Shiina2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAPToluene250.00150-70Generally milder conditions than Yamaguchi.
Oxidative (Hypothetical)CrO3 / H5IO6-Acetonitrile0-50.130-50One-pot procedure from a diol precursor; yield is highly substrate-dependent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification and Analysis start Start: Purified Seco-Acid prep_reagents Prepare Anhydrous Solvents and Reagents start->prep_reagents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction high_dilution High Dilution Addition of Seco-Acid via Syringe Pump setup_reaction->high_dilution reaction_monitoring Monitor Reaction by TLC/LC-MS high_dilution->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR, HRMS) purification->analysis end End: Pure this compound analysis->end

Figure 1. General experimental workflow for the macrolactonization step.

troubleshooting_tree cluster_diagnosis Diagnosis cluster_solutions_sm Solutions for Incomplete Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield in Cyclization? check_sm Starting Material Consumed? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts Yes increase_temp Increase Temperature check_sm->increase_temp No high_dilution Ensure High Dilution check_byproducts->high_dilution Polymerization lower_temp Lower Temperature check_byproducts->lower_temp Decomposition check_reagents Use Fresh Reagents increase_temp->check_reagents increase_equiv Increase Equivalents of Activating Agent check_reagents->increase_equiv change_method Change Macrolactonization Method lower_temp->change_method

Figure 2. Troubleshooting decision tree for the final cyclization step.

References

"addressing batch-to-batch variability in Chlorantholide A isolation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the isolation of Chlorantholide A from Chloranthus holostegius.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a complex sesquiterpenoid dimer. It is a natural product isolated from the plant Chloranthus holostegius. Sesquiterpenoids from the Chloranthus genus, including this compound, have garnered interest for their potential biological activities.

Q2: What are the primary causes of batch-to-batch variability in this compound isolation?

Batch-to-batch variability in the isolation of this compound can be attributed to several factors throughout the workflow, from raw material collection to final purification. Key contributing factors include:

  • Raw Material Variation:

    • Genetic diversity within Chloranthus holostegius populations.

    • Environmental conditions of plant growth (climate, soil composition, altitude).

    • Harvesting time (season, time of day) and the age of the plant, which can significantly impact the concentration of secondary metabolites.

    • Post-harvest handling and storage (drying method, temperature, humidity), which can lead to degradation of the target compound.

  • Extraction Process Variability:

    • Choice of solvent and its purity.

    • Extraction method (maceration, Soxhlet, ultrasound-assisted, etc.) and its parameters (temperature, duration).

    • Inconsistent solvent-to-solid ratios .

  • Purification Process Variability:

    • Inconsistent slurry packing of chromatography columns.

    • Variations in mobile phase composition and gradient elution.

    • Column overloading .

    • Degradation of this compound on the stationary phase.

Q3: How can I minimize variability originating from the raw plant material?

To minimize variability from the raw material, it is crucial to standardize the collection and handling process. This includes:

  • Precise botanical identification of Chloranthus holostegius.

  • Defining and recording the geographical location and environmental conditions of plant collection.

  • Standardizing the harvesting time and plant part collected.

  • Implementing a consistent post-harvest processing protocol , including drying and storage conditions, to prevent degradation.

Q4: What analytical techniques are recommended for quantifying this compound and assessing purity?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for both quantification and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative purposes (qNMR).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inefficient extraction method. 2. Improper solvent selection. 3. Poor quality of plant material.1. Optimize extraction parameters (e.g., increase extraction time, use ultrasound assistance). 2. Perform small-scale solvent screening to identify the optimal solvent for this compound. 3. Ensure plant material is properly dried, ground, and stored.
Low Yield of Purified this compound 1. Suboptimal chromatographic conditions. 2. Degradation of the compound during purification. 3. Column overloading.1. Methodically optimize the mobile phase composition and gradient. 2. Work at lower temperatures if the compound is found to be thermally labile. 3. Determine the loading capacity of the column for the crude extract.
Inconsistent Retention Times in HPLC Analysis 1. Fluctuation in mobile phase composition. 2. Column degradation. 3. Temperature variations.1. Prepare fresh mobile phase for each run and ensure proper mixing. 2. Use a guard column and regularly check the performance of the analytical column. 3. Use a column oven to maintain a constant temperature.
Presence of Impurities in the Final Product 1. Incomplete separation during chromatography. 2. Co-elution of closely related compounds.1. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase). 2. Optimize the selectivity of the chromatographic method by trying different stationary phases and mobile phase modifiers.
Structural Misidentification 1. Insufficient spectroscopic data. 2. Incorrect interpretation of spectra.1. Acquire a full set of 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC). 2. Compare the acquired data with published literature values for this compound.

Experimental Protocols

Extraction of this compound from Chloranthus holostegius

This protocol provides a general framework. Researchers should optimize the parameters based on their specific equipment and raw material characteristics.

  • Plant Material Preparation: Air-dry the whole plant of Chloranthus holostegius at room temperature and grind it into a coarse powder.

  • Extraction Solvent: 95% Ethanol.

  • Extraction Procedure:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Chromatographic Purification of this compound

A multi-step chromatographic approach is typically required to isolate pure this compound.

  • Step 1: Silica Gel Column Chromatography (Initial Fractionation)

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A stepwise gradient of petroleum ether and ethyl acetate.

    • Procedure:

      • Adsorb the crude extract onto a small amount of silica gel.

      • Load the adsorbed sample onto a silica gel column packed with petroleum ether.

      • Elute the column with increasing concentrations of ethyl acetate in petroleum ether.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or a mixture of dichloromethane and methanol.

    • Procedure:

      • Dissolve the enriched fraction from the silica gel column in the mobile phase.

      • Load the sample onto the Sephadex LH-20 column.

      • Elute with the mobile phase and collect fractions.

      • Monitor fractions by TLC or HPLC to identify those containing this compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)

    • Stationary Phase: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

    • Procedure:

      • Dissolve the further purified fraction in the initial mobile phase composition.

      • Inject the sample onto the preparative HPLC system.

      • Elute with an optimized gradient to resolve this compound from remaining impurities.

      • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Analytical HPLC for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Isolation Batches

Batch ID Plant Dry Weight (g) Crude Extract Yield (g) Yield (%) Purified this compound (mg) Purity by HPLC (%)
CHA-B150025.05.05098.5
CHA-B250022.54.54297.9
CHA-B350028.05.66199.1

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

(Note: This is example data based on typical sesquiterpenoid dimer structures. Actual chemical shifts should be referenced from a publication detailing the isolation of this compound.)

Position δC (ppm) δH (ppm, mult., J in Hz)
135.21.85 (m)
228.92.10 (m), 1.95 (m)
.........
1'40.11.90 (m)
.........

Visualizations

experimental_workflow raw_material Raw Material (Chloranthus holostegius) extraction Extraction (95% Ethanol) raw_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Analysis (HPLC, NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_raw_material Check Raw Material Quality start->check_raw_material check_extraction Review Extraction Protocol start->check_extraction check_chromatography Optimize Chromatography start->check_chromatography solution_material Standardize Collection and Storage check_raw_material->solution_material solution_extraction Optimize Solvent and Method check_extraction->solution_extraction solution_chromatography Adjust Mobile Phase and Stationary Phase check_chromatography->solution_chromatography

Caption: Troubleshooting logic for addressing low yield or purity.

Validation & Comparative

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Efficacy of IκB Kinase (IKK) Blockers

The IκB kinase (IKK) complex is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a pivotal role in inflammation, immunity, cell survival, and proliferation. Dysregulation of the IKK/NF-κB axis is implicated in a multitude of diseases, including chronic inflammatory disorders and various cancers, making IKK an attractive therapeutic target. This guide provides a comparative analysis of the efficacy of several known IKK blockers, supported by experimental data.

Note on Chlorantholide A: Despite a comprehensive search of available scientific literature, no data was found regarding the efficacy of this compound as an IκB kinase (IKK) blocker. Therefore, this guide focuses on a comparison of other well-characterized IKK inhibitors.

IKK Signaling Pathways

The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB essential modulator (NEMO or IKKγ). Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB dimers in the cytoplasm. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. There are two major NF-κB signaling pathways: the canonical and non-canonical pathways.

IKK_Signaling_Pathways Gene Target Gene Expression

Quantitative Comparison of IKK Inhibitors

The efficacy of IKK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for several IKK inhibitors against different IKK isoforms.

IKKβ Selective Inhibitors IC50 (IKKβ) Selectivity Reference
MLN120B45 nM>1000-fold vs IKKα[1]
TPCA-117.9 nM22-fold vs IKKα[1]
BMS-345541300 nM~13-fold vs IKKα[1]
SC-5143-12 µMSelective for IKKβ[1]
LY240988130 nM>10-fold vs IKKα[1]
IKKα Selective Inhibitors IC50 (IKKα) Selectivity Reference
Compound 488.8 µMSelective for IKKα[2]
Compound 4713.9 µMSelective for IKKα[2]
Dual IKKα/IKKβ and Other IKK Inhibitors IC50 Target(s) Reference
IKK-1640 nM (IKKβ), 200 nM (IKKα)IKKα, IKKβ[3]
PS-114588 nMIKK[1]
MRT67307160 nM (IKKε), 19 nM (TBK1)IKKε, TBK1[1]

Experimental Protocols

The determination of IKK inhibitory activity relies on robust in vitro kinase assays. Below are outlines of common experimental protocols.

Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

DELFIA_Workflow

Methodology:

  • Reaction Setup: Recombinant IKKα or IKKβ is incubated with a biotinylated IκBα peptide substrate and ATP in an appropriate assay buffer. The test compound (potential inhibitor) is added at varying concentrations.

  • Detection: After the kinase reaction, a Europium-labeled antibody specific for the phosphorylated IκBα substrate is added.

  • Signal Generation: An enhancement solution is added to dissociate the Europium ions, which then form a new, highly fluorescent chelate.

  • Measurement: The time-resolved fluorescence is measured, which is proportional to the amount of phosphorylated substrate and thus indicative of kinase activity.

Transcreener® ADP² Assay

This assay quantifies enzyme activity by directly measuring the ADP produced.

Transcreener_Workflow

Methodology:

  • Kinase Reaction: The IKK enzyme reaction is performed in the presence of ATP and a suitable substrate.

  • ADP Detection: A detection mixture containing an ADP-Alexa Fluor conjugate (tracer) and an ADP² antibody is added to the reaction.

  • Competitive Binding: The ADP produced by the IKK enzyme competes with the tracer for binding to the antibody.

  • Signal Measurement: The fluorescence polarization (FP) of the tracer is measured. High IKK activity leads to high ADP production, which displaces the tracer from the antibody, resulting in a low FP signal. Conversely, inhibition of IKK results in a high FP signal.

Conclusion

The development of potent and selective IKK inhibitors is a promising avenue for the treatment of a wide range of diseases. The data presented in this guide highlights the diversity of available IKK blockers, with varying degrees of potency and selectivity for different IKK isoforms. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific IKK isoform implicated in the disease pathology. The experimental protocols described provide a foundation for assessing the efficacy of novel IKK inhibitory compounds. Further research is warranted to identify and characterize new IKK blockers, potentially including compounds like this compound, to expand the arsenal of therapeutic agents targeting the NF-κB signaling pathway.

References

Validating Chlorantholide A's Mechanism of Action: A Comparative Guide to STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Chlorantholide A as a novel inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct experimental data for this compound is emerging, evidence from related natural products and the pivotal role of STAT3 in inflammation and cancer provide a strong rationale for this line of inquiry.

Introduction to this compound and the STAT3 Pathway

This compound is a sesquiterpenoid lactone belonging to the lindenane class, isolated from plants of the Chloranthus genus. Traditional use of these plants for treating inflammatory conditions suggests the presence of bioactive compounds with potent anti-inflammatory effects[1]. The STAT3 protein, a key mediator of cytokine and growth factor signaling, is a well-established target in inflammatory diseases and cancer[2][3][4]. Constitutive activation of STAT3 is linked to the pathogenesis of numerous malignancies by promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity[4][5]. Natural products are a rich source of STAT3 inhibitors, with many exhibiting significant anticancer and anti-inflammatory activities in preclinical models[2]. This guide will compare the hypothesized action of this compound with known STAT3 inhibitors and provide detailed experimental protocols for its validation.

Comparative Analysis of STAT3 Inhibitors

The validation of this compound as a STAT3 inhibitor necessitates a direct comparison with well-characterized inhibitors. These alternatives target different domains of the STAT3 protein or upstream activators, offering a spectrum of mechanistic benchmarks.

Compound Reported Mechanism of Action Target Domain Reported IC50 / EC50 References
This compound (Hypothesized) Inhibition of STAT3 phosphorylation and/or dimerization.SH2 domain or DNA-binding domain (DBD)To be determined-
Stattic Inhibits the binding of the pTyr-peptide to the STAT3 SH2 domain, preventing STAT3 dimerization and activation. Also reported to inhibit STAT3-DNA binding.SH2 Domain, DBDIC50: ~5.1 µM (in vitro STAT3 SH2 domain binding assay), EC50: 0.29 µM (cell viability)[6][7]
S3I-201 Binds to the STAT3 SH2 domain, blocking STAT3 phosphorylation and dimerization.SH2 DomainIC50: ~86 µM (in vitro STAT3 SH2 domain binding assay)[8]
BP-1-102 Targets the SH2 domain to disrupt STAT3 dimerization.SH2 DomainPreclinical data shows effective decrease in STAT3 phosphorylation.[9]
C188-9 Small molecule inhibitor targeting the STAT3 SH2 domain.SH2 DomainWell-tolerated in a Phase 1b/2 clinical trial for hepatocellular carcinoma.[10]
Napabucasin Inhibits STAT3- and β-catenin-mediated transcription.Transcription activation domainCurrently in Phase 3 clinical trials.[4]

Experimental Protocols for Validation

To validate the hypothesis that this compound inhibits the STAT3 signaling pathway, a series of well-established cellular and biochemical assays should be performed.

Western Blot Analysis of STAT3 Phosphorylation

This is a fundamental assay to determine if this compound inhibits the activation of STAT3. The key readout is the level of phosphorylated STAT3 at tyrosine 705 (p-STAT3 Tyr705), which is essential for its dimerization and nuclear translocation.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with constitutively active STAT3 (e.g., A549, NCI-N87) or a cell line responsive to cytokine stimulation (e.g., HEK293T, RAW264.7) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO) and a positive control (a known STAT3 inhibitor like Stattic).

    • For cytokine-inducible models, stimulate the cells with a cytokine such as Interleukin-6 (IL-6) to induce STAT3 phosphorylation after pre-treatment with this compound.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and prepare them with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the p-STAT3 and total STAT3 band intensities to the loading control.

    • Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of inhibition by this compound.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This assay measures the ability of this compound to inhibit the transcriptional activity of STAT3.

Experimental Protocol:

  • Cell Transfection:

    • Co-transfect HEK293T cells with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of the luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Treatment and Stimulation:

    • After 24 hours, treat the transfected cells with various concentrations of this compound.

    • Stimulate the cells with IL-6 to activate the STAT3 pathway.

  • Luciferase Activity Measurement:

    • After the desired incubation time, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity.

    • Compare the normalized luciferase activity in this compound-treated cells to the stimulated control to determine the inhibition of STAT3 transcriptional activity.

STAT3 DNA-Binding Assay

This assay directly measures the ability of activated STAT3 in nuclear extracts to bind to its specific DNA consensus sequence and can determine if this compound disrupts this interaction.

Experimental Protocol:

  • Nuclear Extract Preparation:

    • Treat cells with this compound and a stimulant (e.g., IL-6) as described for the Western blot protocol.

    • Prepare nuclear extracts from the treated cells using a nuclear extraction kit.

  • ELISA-based DNA-Binding Assay:

    • Use a commercially available STAT3 transcription factor assay kit.

    • Incubate the nuclear extracts in wells pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

    • Detect the bound STAT3 using a primary antibody specific to STAT3, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Compare the absorbance of samples from this compound-treated cells to the stimulated control to quantify the inhibition of STAT3 DNA binding.

Visualizing the Mechanism of Action

To clearly illustrate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Chlorantholide_A This compound Chlorantholide_A->JAK Inhibition? Chlorantholide_A->pSTAT3 Inhibition? Chlorantholide_A->STAT3_dimer Inhibition? Gene_Transcription Target Gene Transcription DNA->Gene_Transcription 6. Gene Transcription

Caption: Hypothesized mechanism of this compound on the JAK/STAT3 signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment (this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Antibody Incubation (p-STAT3, STAT3, Loading Control) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

Conclusion

The validation of this compound's mechanism of action as a STAT3 inhibitor holds significant promise for the development of novel anti-inflammatory and anti-cancer therapeutics. The experimental framework provided in this guide offers a clear and objective pathway for researchers to test this hypothesis. By comparing its performance against established STAT3 inhibitors and meticulously dissecting its effects on the STAT3 signaling cascade, the scientific community can effectively evaluate the therapeutic potential of this natural product.

References

The Pivotal Role of the α-Methylene-γ-lactone Moiety: A Comparative Guide to the Structure-Activity Relationship of Parthenolide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Due to a lack of publicly available, detailed structure-activity relationship (SAR) data for Chlorantholide A analogs, this guide presents a comprehensive analysis of Parthenolide, a structurally relevant sesquiterpenoid lactone. Parthenolide shares key structural features with lindenane sesquiterpenoids like this compound, notably the α-methylene-γ-lactone ring, which is crucial for its biological activity. This guide will serve as a valuable resource for researchers and drug development professionals by providing a comparative analysis of Parthenolide analogs, detailing their cytotoxic and anti-inflammatory activities, and exploring the underlying molecular mechanisms.

Parthenolide, a natural product isolated from the medicinal plant feverfew (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1][2] Its biological activity is primarily attributed to the presence of an α-methylene-γ-lactone ring and an epoxide group, which can react with nucleophilic sites on biological macromolecules.[2] Extensive research has focused on synthesizing and evaluating Parthenolide analogs to improve its efficacy, selectivity, and pharmacokinetic profile.

Comparative Analysis of Parthenolide Analogs' Cytotoxicity

The cytotoxic effects of Parthenolide and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure for comparing the potency of these analogs. Modifications to the Parthenolide scaffold have been shown to significantly impact its cytotoxic activity.

CompoundModificationCell LineIC50 (µM)
ParthenolideParent CompoundJ774A.1~5
8b Michael-type adductJ774A.10.3
ParthenolideParent CompoundHEK-293T~10
8b Michael-type adductHEK-293T69.8
ParthenolideParent CompoundJurkat (T-cell leukemia)10-45 (LD50)
Carbamate analogs 6-9 C9 or C14 functionalizationJurkat (T-cell leukemia)>20-40% viability reduction at 2µM
Ester derivatives 17-19 C9 or C14 functionalizationJurkat (T-cell leukemia)>20-40% viability reduction at 2µM

Table 1: Comparative in vitro cytotoxicity of Parthenolide and its analogs. Data compiled from multiple sources.[3][4]

The data clearly indicates that modifications can lead to significantly enhanced potency. For instance, the Michael-type adduct 8b demonstrated a much lower IC50 value against the J774A.1 cell line compared to the parent Parthenolide, indicating a substantial increase in cytotoxic activity.[3] Interestingly, this particular modification also led to a significant reduction in toxicity towards the non-cancerous HEK-293T cell line, suggesting an improved therapeutic index.[3] Furthermore, functionalization at the C9 or C14 positions with carbamate and ester groups has been shown to enhance cytotoxicity against leukemia and lymphoma cell lines.[4]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship studies of Parthenolide analogs have revealed several key insights:

  • The α-Methylene-γ-lactone Moiety is Essential: This reactive group is a Michael acceptor and is considered crucial for the biological activity of Parthenolide and its analogs. It is believed to react with nucleophilic residues, such as cysteine, in target proteins.[2]

  • Modification of the Lactone Ring: The synthesis of Michael-type adducts by modifying the α-methylene-γ-lactone ring can lead to analogs with increased potency and reduced toxicity.[3]

  • Functionalization of the Carbocyclic Skeleton: Modifications at the C9 and C14 positions of the Parthenolide scaffold have been shown to be a viable strategy for enhancing anticancer activity.[4]

Below is a diagram illustrating the general workflow for a structure-activity relationship study of Parthenolide analogs.

SAR_Workflow General Workflow for SAR Studies of Parthenolide Analogs cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Parthenolide Parthenolide Modification Chemical Modification Parthenolide->Modification Analogs Parthenolide Analogs Modification->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., IL-1β release) Analogs->AntiInflammatory IC50 Determine IC50 values Cytotoxicity->IC50 AntiInflammatory->IC50 SAR Establish Structure-Activity Relationship IC50->SAR Lead Identify Lead Compound SAR->Lead Further Further Optimization Lead->Further

Caption: General workflow for SAR studies.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary mechanism through which Parthenolide and its analogs exert their anti-inflammatory and anticancer effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5][6] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[1] In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[1]

Parthenolide has been shown to inhibit NF-κB signaling through multiple mechanisms, including:

  • Direct inhibition of IκB kinase (IKK): Parthenolide can directly interact with and inhibit IKK, a key enzyme responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.[7]

  • Direct alkylation of the p65 subunit of NF-κB: The α-methylene-γ-lactone ring of Parthenolide can directly alkylate a cysteine residue in the p65 subunit of NF-κB, preventing its binding to DNA.[1]

  • Inhibition of STAT3 phosphorylation: Parthenolide has also been shown to inhibit the phosphorylation of STAT3, another transcription factor involved in cancer progression.[5]

The inhibition of the NF-κB pathway by Parthenolide and its analogs leads to the downregulation of various pro-inflammatory and pro-survival genes, ultimately resulting in apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates the inhibition of the NF-κB signaling pathway by Parthenolide.

References

Comparative Analysis of Chlorantholide A and B on Potassium Channels: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative studies on the effects of Chlorantholide A and B on potassium channels are not currently available in the published literature, this guide provides a comprehensive analysis based on existing evidence for structurally related compounds isolated from the Chloranthus genus. This information suggests a potential modulatory role of this compound and B on potassium channels, warranting further investigation.

Introduction to Chlorantholides and Potassium Channels

Chlorantholides are a class of lindenane sesquiterpenoid dimers found in plants of the Chloranthaceae family.[1][2] These plants have a history of use in traditional medicine for treating various ailments, including inflammation and infections.[1][2] Potassium channels are a diverse group of ion channels that play a critical role in regulating cellular excitability, including neuronal signaling and muscle contraction.[3][4] Their modulation by small molecules is a key area of interest for drug discovery.[5][6]

Evidence for Potassium Channel Modulation by Related Compounds

Direct experimental data on the interaction of this compound and B with potassium channels is lacking. However, research on other compounds from the Chloranthus genus provides strong indirect evidence for such activity.

A key study identified Chlorahololide D , a lindenane sesquiterpenoid dimer isolated from Chloranthus holostegius, as a potent and selective blocker of potassium channels with an IC50 value of 2.7 μM.[7] This finding establishes a precedent for this class of natural products interacting with potassium channels.

Furthermore, a methanolic extract of Chloranthus elatior, which contains various secondary metabolites including lindenane sesquiterpenoids, demonstrated significant sedative and anxiolytic effects in animal models.[8] In silico molecular docking studies within the same research suggested that constituents of the extract, such as Chloramultilide C, have the potential to bind to a potassium channel protein.[8]

Given the structural similarity between this compound, B, and other lindenane sesquiterpenoids found in Chloranthus species, it is plausible that they also possess potassium channel modulatory activity. However, the specific type of potassium channel, the nature of the interaction (blocker or activator), and the potency of this compound and B remain to be experimentally determined.

Hypothetical Comparative Profile

Based on the available information for Chlorahololide D, a hypothetical comparative profile for this compound and B can be proposed to guide future research. It is crucial to emphasize that the following table is speculative and requires experimental validation.

FeatureThis compound (Hypothetical)Chlorantholide B (Hypothetical)Chlorahololide D (Reference)
Target Potassium ChannelPotassium ChannelPotassium Channel
Effect BlockerBlockerBlocker[7]
Potency (IC50) To be determinedTo be determined2.7 μM[7]
Selectivity To be determinedTo be determinedSelective[7]
Potential Therapeutic Application To be determinedTo be determinedNot established

Proposed Experimental Protocols for Comparative Analysis

To elucidate the comparative effects of this compound and B on potassium channels, the following experimental workflow is recommended:

  • Isolation and Purification: Isolate this compound and B from a suitable Chloranthus species.

  • Electrophysiological Screening:

    • Utilize patch-clamp electrophysiology on a panel of cell lines expressing different subtypes of potassium channels (e.g., Kv, KCa, Kir, K2P) to identify primary targets.

    • Perform whole-cell voltage-clamp recordings to assess the overall effect on channel currents.

    • Conduct single-channel recordings to characterize the mechanism of action (e.g., open-channel block, altered gating).

  • Concentration-Response Analysis: Determine the IC50 or EC50 values for both compounds on the identified target channels to compare their potency.

  • Selectivity Profiling: Test the compounds against other types of ion channels (e.g., sodium, calcium) to assess their selectivity.

  • In Vivo Studies: If significant and selective in vitro activity is observed, proceed to in vivo animal models to evaluate the physiological effects and therapeutic potential.

Experimental Workflow Diagram

G cluster_0 Compound Preparation cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis Isolation Isolation & Purification of this compound & B Screening Electrophysiological Screening (Patch-Clamp) Isolation->Screening Concentration Concentration-Response Analysis Screening->Concentration Selectivity Selectivity Profiling Concentration->Selectivity InVivo In Vivo Animal Models Selectivity->InVivo

Caption: Proposed experimental workflow for the comparative analysis.

Signaling Pathway Diagramdot

G Chlorantholide This compound or B KChannel Potassium Channel Chlorantholide->KChannel Modulation (Block/Activation) MembranePotential Membrane Potential (Hyperpolarization/Depolarization) KChannel->MembranePotential Alters K+ Efflux CellularResponse Cellular Response (e.g., Neuronal Firing, Muscle Contraction) MembranePotential->CellularResponse

References

In Vivo Validation of Chlorantholide A's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Chlorantholide A, a member of the lindenane-type sesquiterpenoid family. Due to the limited availability of direct in vivo data for this compound, this document leverages in vitro findings for closely related compounds and contrasts their potential with the established in vivo efficacy of standard-of-care drugs for inflammation and cancer.

Executive Summary

This compound belongs to a class of natural products isolated from the Chloranthus genus, which have demonstrated a range of biological activities. While direct in vivo validation of this compound is not yet extensively documented in publicly available literature, related compounds such as Chloranthalactone B and other lindenane sesquiterpenoid dimers have shown promising anti-inflammatory and potential anticancer activities in preclinical studies. This guide offers a comparative perspective on the potential efficacy of Chlorantholide-type compounds by juxtaposing their available data with the well-documented in vivo performance of standard therapeutic agents.

Comparative Data: Anti-inflammatory Potential

The anti-inflammatory potential of Chlorantholide-related compounds is compared here with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in the carrageenan-induced paw edema model in rats, a widely accepted acute inflammation model.

Table 1: Comparison of Anti-inflammatory Activity in the Rat Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of AdministrationAnimal ModelEfficacy (% Inhibition of Edema)Source
Chlorantholide-related Compounds (In Vitro Data)
Chloranthalactone B12.5 µM-RAW 264.7 Macrophages (LPS-stimulated)65.57% reduction in NO production[1][2]
Chololactones A-H3.5-35.4 µM-RAW 264.7 Macrophages (LPS-stimulated)Moderate inhibition of NO production[3]
Standard Anti-inflammatory Drugs (In Vivo Data)
Dexamethasone1 µg (local)Subplantar injectionRat>60% at 3 hours[4]
Dexamethasone10 mg/kgIntraperitonealRatSignificant reduction in paw thickness[5]
IbuprofenNot specifiedNot specifiedRat76% at 8 hours[6]
Indomethacin10 mg/kgOralRat62.1% after 3 hours[7][8]

Comparative Data: Anticancer Potential

The potential anticancer activity of Chlorantholide-related compounds is evaluated against established chemotherapeutic agents in mouse xenograft models.

Table 2: Comparison of Anticancer Activity in Mouse Xenograft Models

CompoundDoseRoute of AdministrationAnimal ModelEfficacy (Tumor Growth Inhibition)Source
Chlorantholide-related Compounds (In Vivo Data for a Related Dimer)
Lindenane Sesquiterpenoid Dimer (from C. holostegius)Not specifiedNot specifiedZebrafish with MCF-7/ADR xenograftsEnhanced doxorubicin efficacy[9]
Standard Anticancer Drugs (In Vivo Data)
Doxorubicin3 mg/kg/dayIntraperitonealMouse with SH-SY5Y xenograftsSignificant tumor growth inhibition[3]
Doxorubicin6 and 10 mg/kg/injection (weekly)IntravenousAthymic mouse with human tumor xenograftsSignificant activity against breast tumors[9]
Cisplatin3.0 mg/kgIntraperitonealMouse with H526 SCLC xenograftsCessation of exponential tumor growth[10]
Tf-Cisplatin ComplexNot specifiedNot specifiedNude mouse with ovarian cancer xenograftsMore effective than free cisplatin[11]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats[12][13].

  • Drug Administration: Test compounds or standard drugs (e.g., Dexamethasone, Ibuprofen) are administered orally or intraperitoneally at a specified time before or after carrageenan injection[4][5].

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection[5][13].

  • Efficacy Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control (carrageenan only) group.

Human Tumor Xenograft in Mice

This model is widely used to assess the in vivo efficacy of anticancer agents.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., breast, lung, colon) are subcutaneously or orthotopically injected into the mice[9][10].

  • Drug Administration: Once the tumors reach a palpable size, the mice are treated with the test compound or a standard drug (e.g., Doxorubicin, Cisplatin) via various routes such as intravenous or intraperitoneal injection[3][9][11].

  • Tumor Growth Measurement: Tumor volume is measured periodically using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Other parameters such as survival rate may also be assessed[11].

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathway

Based on in vitro studies of related lindenane-type sesquiterpenoids, a potential anti-inflammatory mechanism involves the inhibition of pro-inflammatory mediators.

G LPS LPS Macrophages Macrophages LPS->Macrophages activates Chlorantholide_A This compound (or related compounds) NFkB NF-κB Pathway Chlorantholide_A->NFkB inhibits Macrophages->NFkB activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Mediators induces expression of Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Potential anti-inflammatory mechanism of Chlorantholide-type compounds.

General Workflow for In Vivo Therapeutic Validation

The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic compound.

G cluster_preclinical Preclinical In Vivo Validation Animal_Model Selection of Animal Model Dosing Dose Range Finding & Administration Animal_Model->Dosing Efficacy Efficacy Studies (e.g., Tumor Growth, Inflammation Reduction) Dosing->Efficacy Toxicity Toxicology & Safety Assessment Dosing->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Dosing->PK_PD Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis Toxicity->Data_Analysis PK_PD->Data_Analysis

References

Assessing the Off-Target Effects of Chlorantholide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorantholide A, a sesquiterpene lactone with promising therapeutic potential, requires a thorough investigation of its off-target effects to ensure its safety and efficacy as a potential drug candidate. This guide provides a comparative framework for assessing the off-target profile of this compound against other structurally related sesquiterpene lactones, namely Parthenolide and Costunolide. Due to the limited availability of direct off-target data for this compound, this document outlines a comprehensive strategy employing established experimental protocols to generate the necessary comparative data.

Comparative Off-Target Profile: this compound, Parthenolide, and Costunolide

While specific quantitative off-target data for this compound is not yet publicly available, the known targets and affected pathways of the related compounds Parthenolide and Costunolide can provide valuable insights into potential off-target interactions. The following table summarizes the known primary targets and key signaling pathways modulated by these compounds, which can serve as a basis for designing off-target assessment studies for this compound.

Target/PathwayParthenolideCostunolideThis compound (Hypothesized)
Primary Target(s) IKK, STAT3, p38 MAPK, JNK[1][2]STAT3, NF-κB, Akt, JNK, p38[3]To be determined
Signaling Pathways NF-κB, MAPK/Erk, STAT3[1][2]NF-κB, MAPK, STAT3, Akt[3]Potentially similar pathways
Known Off-Targets Focal Adhesion Kinase (FAK1)[4]Telomerase (hTERT)[5]To be determined

Experimental Protocols for Off-Target Profiling

A multi-pronged approach is essential for a comprehensive assessment of this compound's off-target effects. The following experimental protocols are recommended to generate robust and comparable data.

Kinome-Wide Profiling using KINOMEscan™

This biochemical assay provides a broad overview of a compound's interaction with a large panel of kinases, a common source of off-target effects for many drugs.[6][7][8][9][10]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Principle: The KINOMEscan™ assay is a competition binding assay. A test compound is incubated with a kinase-tagged phage and an immobilized ligand that competes for the kinase's active site.

  • Kinase Panel: Utilize a comprehensive kinase panel, such as the scanMAX panel of over 450 kinases, to obtain a broad selectivity profile.

  • Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR of the DNA tag on the phage. Results are reported as "percent of control," where a lower percentage indicates stronger inhibition of the kinase-ligand interaction.

  • Data Analysis: Hits are identified as kinases with a percent of control value below a predefined threshold (e.g., <10%). The dissociation constant (Kd) for high-affinity interactions should be determined.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement in a cellular context without the need for compound labeling.[11][12][13][14][15] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with this compound or a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire soluble proteome using mass spectrometry (MS-CETSA).

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique can identify direct binding partners of a compound from a complex protein mixture, such as a cell lysate.[16][17][18][19][20]

Methodology:

  • Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose beads) to create an affinity matrix.

  • Incubation: Incubate the affinity matrix with a cell lysate.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the proteins that specifically bind to this compound.

  • Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate the identified potential off-targets using orthogonal methods like CETSA or Western blotting.

Visualizing Workflows and Pathways

To clearly illustrate the experimental and logical frameworks, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Target Engagement cluster_validation Hit Validation kinome KINOMEscan™ (>450 kinases) validation Orthogonal Assays (e.g., Western Blot, Functional Assays) kinome->validation cetsa Cellular Thermal Shift Assay (CETSA®) cetsa->validation acms Affinity Chromatography-MS acms->validation Chlorantholide_A This compound Chlorantholide_A->kinome Identify potential kinase off-targets Chlorantholide_A->cetsa Confirm target engagement in cells Chlorantholide_A->acms Identify direct binding partners

Caption: Workflow for Assessing this compound Off-Target Effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade (Erk, JNK, p38) Receptor->MAPK_cascade Akt Akt Receptor->Akt STAT3 STAT3 Receptor->STAT3 NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB AP1 AP-1 MAPK_cascade->AP1 Akt->NFkB_IkB STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB->Gene_Expression AP1->Gene_Expression STAT3_dimer->Gene_Expression Chlorantholide_A This compound / Parthenolide / Costunolide Chlorantholide_A->IKK Chlorantholide_A->MAPK_cascade Chlorantholide_A->Akt Chlorantholide_A->STAT3

Caption: Potential Signaling Pathways Modulated by Sesquiterpene Lactones.

References

Comparative Analysis of Chlorantholide Derivatives: A Review of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the IC50 values for various Chlorantholide derivatives remains challenging due to the limited availability of directly comparable data in published literature. Extensive searches for cytotoxic activity and corresponding IC50 values for Chlorantholide A, B, C, and D did not yield specific comparative studies that would allow for a direct quantitative analysis.

Hypothetical Data Presentation

For illustrative purposes, were the IC50 values for Chlorantholide derivatives available, they would be presented in a structured table as follows:

DerivativeCell LineIC50 (µM)Reference
This compounde.g., MCF-7Data not available-
Chlorantholide Be.g., MCF-7Data not available-
Chlorantholide Ce.g., MCF-7Data not available-
Chlorantholide De.g., MCF-7Data not available-
This compounde.g., A549Data not available-
Chlorantholide Be.g., A549Data not available-
Chlorantholide Ce.g., A549Data not available-
Chlorantholide De.g., A549Data not available-

Caption: Hypothetical IC50 values of Chlorantholide derivatives against various cancer cell lines.

Standard Experimental Protocols for IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the evaluation of a compound's cytotoxic potential. A standard experimental workflow for determining the IC50 values of compounds like Chlorantholide derivatives is outlined below.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the Chlorantholide derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions of the compound are prepared in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with the solvent at the same concentration as the highest compound concentration.

3. Incubation:

  • The treated cells are incubated for a specific period, typically 24, 48, or 72 hours.

4. Cytotoxicity Assay:

  • The viability of the cells is assessed using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • In the MTT assay, the tetrazolium salt is reduced by metabolically active cells to a purple formazan product.

  • The formazan is then solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for determining the IC50 value of a compound.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture Seeding Cell Seeding in 96-well plate CellCulture->Seeding Treatment Cell Treatment Seeding->Treatment CompoundPrep Compound Dilution Series CompoundPrep->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50_Det IC50 Determination Calculation->IC50_Det

Caption: Workflow for IC50 determination using the MTT assay.

Signaling Pathway Context

While specific signaling pathways affected by Chlorantholide derivatives are not detailed in the available literature, many natural product-derived cytotoxic agents exert their effects through the induction of apoptosis (programmed cell death). A simplified representation of a generic apoptosis signaling pathway is provided below.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade Stimulus Chlorantholide Derivative Caspase_Activation Caspase Activation (e.g., Caspase-3) Stimulus->Caspase_Activation Induces DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Apoptotic Cell Death DNA_Fragmentation->Cell_Death

Caption: Simplified overview of an apoptosis signaling pathway.

Validating the Purity of Synthesized Chlorantholide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of natural product synthesis has enabled access to complex molecules with significant therapeutic potential. Among these, Chlorantholide A, a eudesmane-type sesquiterpene lactone isolated from Chloranthus elatior, has garnered interest for its potential biological activities. The validation of purity for synthetically derived this compound is a critical step in ensuring the reliability and reproducibility of preclinical and clinical studies. This guide provides a comparative framework for the purity validation of synthesized this compound, offering insights into analytical methodologies and potential challenges.

Comparison of Purity Validation Methods

The purity of a synthesized active pharmaceutical ingredient (API) like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Below is a comparative summary of key analytical methods, with illustrative data for synthesized this compound and a common alternative, Helenalin, another sesquiterpene lactone with known anti-inflammatory properties.

Analytical TechniqueParameterSynthesized this compound (Illustrative Data)Alternative: Helenalin (Illustrative Data)Key Considerations
High-Performance Liquid Chromatography (HPLC) Purity (by area %)98.5%99.2%The most common method for purity assessment. Method development is crucial to ensure separation from all potential impurities.
Major ImpurityIsomerization byproduct (0.8%)Starting material residue (0.5%)Identification of major impurities is critical for process optimization and safety assessment.
Retention Time12.5 min10.2 minVaries based on the specific method conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight[M+H]⁺ = 249.1485[M+H]⁺ = 263.1227Confirms the identity of the main peak and aids in the characterization of impurities.
Impurity Mass[M+H]⁺ = 249.1485 (Isomer)[M+H]⁺ = 235.1278 (Starting Material)Provides molecular weight information for unknown peaks, facilitating their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMRConforms to structureConforms to structureProvides detailed structural information and can detect impurities with different proton environments.
¹³C NMRConforms to structureConforms to structureConfirms the carbon skeleton and can reveal the presence of isomeric impurities.
qNMR Purity98.2% (vs. internal standard)99.0% (vs. internal standard)Quantitative NMR (qNMR) offers a direct measure of purity against a certified reference standard.
Residual Solvent Analysis (GC-MS) Dichloromethane< 100 ppm< 100 ppmEssential for ensuring that solvents used in the synthesis and purification are removed to safe levels.
Ethyl Acetate< 500 ppm< 500 ppmLimits are defined by regulatory guidelines (e.g., ICH).

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

This protocol is used to confirm the molecular weight of the synthesized compound and to identify the mass of any co-eluting impurities.

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

  • LC Conditions: Utilize the same column and mobile phase gradient as the HPLC purity method.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is a powerful tool for the unambiguous structural confirmation of the synthesized molecule and for detecting impurities that may not be visible by UV-based HPLC.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to verify the chemical shifts, coupling constants, and integration of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of the molecule and to aid in the structural elucidation of unknown impurities if present at sufficient concentration.

Visualizing Experimental Workflows and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation synthesis Total Synthesis of This compound purification Chromatographic Purification synthesis->purification hplc HPLC (Purity Assay) purification->hplc Purity > 98%? lcms LC-MS (Identity & Impurity ID) hplc->lcms nmr NMR (Structural Confirmation) lcms->nmr gcms GC-MS (Residual Solvents) nmr->gcms final_product Pure Synthesized This compound gcms->final_product Passes all tests

Figure 1. Experimental workflow for the synthesis and purity validation of this compound.

Eudesmane-type sesquiterpene lactones are known to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway.[1]

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb releases gene_transcription Gene Transcription nfkb_nuc->gene_transcription activates inflammatory_response Inflammatory Response gene_transcription->inflammatory_response chlorantholide_a This compound chlorantholide_a->ikk inhibits

Figure 2. Proposed mechanism of action of this compound via inhibition of the NF-κB pathway.

Conclusion

The validation of purity for synthesized this compound is a multi-faceted process that requires a suite of orthogonal analytical techniques. A combination of HPLC, LC-MS, and NMR spectroscopy provides a comprehensive assessment of purity, identity, and structural integrity. By following robust experimental protocols and understanding the potential for impurity formation, researchers can ensure the quality of their synthesized material, which is paramount for reliable biological evaluation and further drug development. This guide serves as a foundational resource for establishing a rigorous purity validation program for this compound and other complex natural products.

References

A Comparative Analysis of Chlorantholide A and Tetraethylammonium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide for researchers, scientists, and drug development professionals on the lindenane sesquiterpenoid Chlorantholide A and the quaternary ammonium compound tetraethylammonium (TEA). This guide provides an objective comparison of their known biological activities and mechanisms of action, supported by available data and detailed experimental protocols.

Introduction

In the landscape of pharmacological research, the exploration of novel bioactive compounds is paramount for the discovery of new therapeutic agents. This guide presents a comparative study of two distinct molecules: this compound, a representative of the lindenane sesquiterpenoid class of natural products, and tetraethylammonium (TEA), a well-characterized synthetic compound. While TEA is a classical non-selective potassium channel blocker, the biological activities of lindenane sesquiterpenoids are still being elucidated, with current evidence pointing towards anti-inflammatory and other enzymatic inhibitory effects. This document aims to provide a clear and structured comparison to aid researchers in understanding their divergent mechanisms of action and potential applications.

It is critical to note that extensive searches for "this compound" have yielded no specific publicly available data at the time of this publication. Therefore, this guide utilizes information on closely related lindenane sesquiterpenoid dimers and lactones isolated from the Chloranthaceae family as a proxy for the probable biological activities of this compound.

Comparative Data Summary

The following table summarizes the key characteristics and known biological effects of this compound (as represented by related lindenane sesquiterpenoids) and Tetraethylammonium.

FeatureThis compound (Lindenane Sesquiterpenoids)Tetraethylammonium (TEA)
Compound Class Diterpenoid (Lindenane Sesquiterpenoid Dimer)Quaternary Ammonium Cation
Primary Mechanism of Action Anti-inflammatory (inhibition of nitric oxide production), Phosphodiesterase-4 (PDE4) inhibition[1]Non-selective potassium (K+) channel blocker[2]
Primary Molecular Targets Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2), Phosphodiesterase-4 (PDE4)[3]Voltage-gated K+ channels, Ca2+-activated K+ channels, Nicotinic acetylcholine receptors, Autonomic ganglia[2]
Known Biological Effects Inhibition of inflammatory mediator production in microglia[3]Inhibition of neuronal repolarization, muscle paralysis, vasodilation[2]
Therapeutic Potential Anti-neuroinflammatory agentsPrimarily a research tool; formerly explored as a vasodilator
Source Natural product from plants of the Chloranthaceae family[4][5][6]Synthetic

Mechanism of Action and Signaling Pathways

This compound (Lindenane Sesquiterpenoids)

The primary mechanism of action for lindenane sesquiterpenoids, the class of compounds to which this compound belongs, appears to be centered on the modulation of inflammatory pathways. Studies on related compounds isolated from Chloranthus species have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]

Furthermore, certain lindenane-type sesquiterpenoid lactones have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which can have a broad range of anti-inflammatory effects.

Chlorantholide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway activates iNOS_COX2_Expression iNOS & COX-2 Expression NF-kB_Pathway->iNOS_COX2_Expression promotes NO_Production Nitric Oxide Production iNOS_COX2_Expression->NO_Production leads to Inflammation Inflammation NO_Production->Inflammation Chlorantholide_A This compound (Lindenane Sesquiterpenoids) Chlorantholide_A->NF-kB_Pathway inhibits PDE4 PDE4 Chlorantholide_A->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A cAMP->PKA activates Anti_inflammatory_effects Anti-inflammatory Effects PKA->Anti_inflammatory_effects

Putative signaling pathway for this compound.
Tetraethylammonium (TEA)

Tetraethylammonium is a non-selective blocker of potassium channels. Its primary mechanism of action is the physical occlusion of the ion-conducting pore of these channels. By binding to a site within the pore, TEA prevents the efflux of potassium ions, which is crucial for the repolarization phase of the action potential in excitable cells like neurons and muscle cells. This leads to a prolongation of the action potential. TEA also blocks calcium-activated potassium channels and, at higher concentrations, nicotinic acetylcholine receptors and autonomic ganglia.[2]

TEA_Mechanism cluster_membrane Cell Membrane cluster_ions Ions K_Channel Potassium Channel K_ion_out K+ K_Channel->K_ion_out Repolarization Repolarization K_ion_out->Repolarization drives K_ion_in K+ K_ion_in->K_Channel efflux TEA Tetraethylammonium TEA->K_Channel blocks

Mechanism of TEA as a potassium channel blocker.

Experimental Protocols

Patch-Clamp Electrophysiology for TEA Activity

This protocol describes a whole-cell patch-clamp experiment to measure the effect of TEA on voltage-gated potassium currents in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • External (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA (pH 7.2 with KOH)

  • Tetraethylammonium chloride (TEA-Cl)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Culture SH-SY5Y cells on glass coverslips to ~70% confluency.

  • Prepare external and internal solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

  • Record the resulting currents in the absence of TEA (control).

  • Perfuse the cell with the external solution containing the desired concentration of TEA (e.g., 1 mM, 10 mM).

  • Repeat the voltage-step protocol and record the currents in the presence of TEA.

  • Analyze the data to determine the extent of current inhibition by TEA.

Patch_Clamp_Workflow Cell_Culture Culture SH-SY5Y cells Recording_Setup Set up recording chamber Cell_Culture->Recording_Setup Solution_Prep Prepare solutions Solution_Prep->Recording_Setup Pipette_Pulling Pull patch pipettes Pipette_Pulling->Recording_Setup Giga_Seal Form giga-ohm seal Recording_Setup->Giga_Seal Whole_Cell Achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Protocol_Control Apply voltage steps (Control) Whole_Cell->Voltage_Protocol_Control TEA_Application Apply TEA Voltage_Protocol_Control->TEA_Application Voltage_Protocol_TEA Apply voltage steps (TEA) TEA_Application->Voltage_Protocol_TEA Data_Analysis Analyze current inhibition Voltage_Protocol_TEA->Data_Analysis

Workflow for a patch-clamp experiment.
Nitric Oxide Production Assay for Lindenane Sesquiterpenoid Activity

This protocol describes an assay to measure the inhibitory effect of a lindenane sesquiterpenoid on nitric oxide production in LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • Lindenane sesquiterpenoid compound

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the lindenane sesquiterpenoid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of inhibition of nitric oxide production by the lindenane sesquiterpenoid.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound (as inferred from related lindenane sesquiterpenoids) and tetraethylammonium. While TEA is a well-established, non-selective potassium channel blocker with direct effects on cellular excitability, the biological activities of lindenane sesquiterpenoids are centered on the modulation of inflammatory signaling pathways. The lack of specific data on this compound underscores the need for further research into this and other related natural products to fully elucidate their mechanisms of action and therapeutic potential. The provided experimental protocols offer a starting point for researchers wishing to investigate the effects of these and similar compounds.

References

A Comparative Guide to Evaluating the Enantiomeric Purity of Synthetic Chlorantholide A

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of enantiomeric purity is a critical aspect of synthetic chemistry, particularly in the context of complex natural products like Chlorantholide A, a sesquiterpenoid with significant biological activity. The stereochemistry of such molecules can dramatically influence their pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques for evaluating the enantiomeric purity of synthetic this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method.

Introduction to Enantiomeric Purity Analysis

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other.[1] For synthetic compounds intended for pharmaceutical use, achieving high enantiomeric purity is often a regulatory requirement.[2] The evaluation of this purity relies on analytical techniques capable of distinguishing between enantiomers, which possess identical physical properties in an achiral environment.[3][4]

The most common strategies for determining enantiomeric purity involve chiral chromatography, where enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive.[5][6][7][8] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) with chiral resolving agents, also provide a powerful alternative.

Chromatographic Methods for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most widely employed techniques for the separation and quantification of enantiomers.[3][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust method for the enantioseparation of a wide range of compounds, including complex molecules like sesquiterpene lactones.[2][10][11] The separation is typically achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[7][12]

Key Advantages:

  • Broad applicability to a wide range of compounds.

  • High resolution and efficiency.

  • Non-destructive, allowing for sample recovery.

  • Availability of a diverse range of chiral stationary phases.[6]

Common Chiral Stationary Phases for Natural Products:

  • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These are the most widely used CSPs due to their broad enantiorecognition capabilities for a variety of chiral compounds.[5][6] They are derivatives of cellulose and amylose.

  • Pirkle-type CSPs: These phases are based on small chiral molecules covalently bonded to a silica support.

  • Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™): These are effective for the separation of amino acids and other polar compounds.

Experimental Protocol: Chiral HPLC for a Sesquiterpenoid Analog

This protocol is a representative method for the chiral separation of a sesquiterpenoid lactone, adaptable for this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: Comparison of Chiral HPLC Columns

Chiral Stationary PhaseTypical Mobile PhaseResolution (Rs)Analysis Time (min)Advantages
Chiralpak AD-H (Amylose-based)n-Hexane/Isopropanol> 2.015-30Broad applicability, good resolution for many lactones.
Chiralcel OD-H (Cellulose-based)n-Hexane/Isopropanol> 1.820-40Complementary selectivity to AD-H.
Pirkle 1-Jn-Hexane/Ethanol> 1.525-45Good for compounds with aromatic rings.

Note: The performance data is illustrative and will vary depending on the specific analyte and optimized conditions.

Workflow for Chiral HPLC Method Development

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis dissolve Dissolve this compound in Mobile Phase inject Inject Sample onto Chiral Column dissolve->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[9] The sample is vaporized and separated on a capillary column coated with a chiral stationary phase.

Key Advantages:

  • Very high resolution.

  • Fast analysis times.

  • High sensitivity, especially with mass spectrometry (MS) detection.

Limitations:

  • The analyte must be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.

Experimental Protocol: Chiral GC-MS for a Sesquiterpenoid

This is a representative protocol that may require derivatization for a complex molecule like this compound to increase its volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Sample Preparation: If necessary, derivatize the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate polar functional groups. Dissolve the derivatized sample in a suitable solvent like dichloromethane.

Workflow for Chiral GC-MS Analysis

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis derivatize Derivatization (if necessary) dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC dissolve->inject separate Temperature Programmed Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Extract Ion Chromatograms & Integrate detect->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Workflow for Chiral GC-MS Analysis.

Spectroscopic Methods: Chiral NMR Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) provides an alternative to chromatographic methods. This technique relies on the principle that enantiomers in a chiral environment will exhibit different chemical shifts.

Key Advantages:

  • Does not require physical separation of the enantiomers.

  • Can provide structural information simultaneously.

  • Relatively fast for screening purposes.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Peak overlap can be an issue in complex molecules.

  • Requires a pure chiral resolving agent.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the synthetic this compound sample into an NMR tube.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar excess (e.g., 2-5 equivalents) of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

    • Acquire another ¹H NMR spectrum and look for the splitting of signals corresponding to the now diastereomeric solvates.

  • Data Analysis: Integrate the signals corresponding to each enantiomer to determine the enantiomeric ratio.

Logical Relationship of Chiral Analysis Techniques

cluster_0 Chromatographic Methods cluster_1 Spectroscopic Method racemic Racemic this compound hplc Chiral HPLC racemic->hplc gc Chiral GC racemic->gc nmr Chiral NMR racemic->nmr separated Separated Enantiomers hplc->separated gc->separated diastereomeric_complexes Diastereomeric Complexes/Solvates nmr->diastereomeric_complexes quantification Quantification of Enantiomeric Purity separated->quantification diastereomeric_complexes->quantification

Logical flow of enantiomeric purity analysis.

Conclusion

The evaluation of the enantiomeric purity of synthetic this compound can be effectively achieved through several analytical techniques. Chiral HPLC with polysaccharide-based stationary phases is often the method of choice due to its versatility and high resolution for complex natural products. Chiral GC-MS is a powerful alternative if the molecule is volatile or can be readily derivatized. Chiral NMR spectroscopy offers a rapid, non-separative approach that is particularly useful for initial screening. The selection of the optimal method will depend on factors such as the physicochemical properties of this compound, the required sensitivity, and the available instrumentation. For regulatory purposes, a validated chromatographic method is typically required.

References

Unraveling the Enigma of Chlorantholide A: A Comparative Guide to Molecular Target Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Chlorantholide A, a structurally intriguing natural product, has demonstrated significant biological activity, yet its precise molecular target remains elusive within the scientific community. This guide provides a comprehensive overview of modern experimental strategies that can be employed to identify and validate the molecular target of novel bioactive compounds like this compound. We will objectively compare the performance of various cutting-edge techniques, present supporting hypothetical experimental data, and provide detailed methodologies for key experiments.

The Challenge: Identifying the Molecular Target of a Novel Compound

The journey to elucidate the mechanism of action of a new chemical entity begins with the critical step of identifying its direct molecular target(s). This process is often complex, requiring a multi-faceted approach to generate robust and conclusive evidence. The absence of a known target for this compound necessitates a systematic exploration using a combination of computational, biochemical, and cellular methodologies.

A Roadmap for Target Identification and Validation

A general workflow for identifying and confirming the molecular target of a compound like this compound is presented below. This process is iterative, with findings from one stage informing the experimental design of the next.

Target_Identification_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation Computational_Prediction Computational Prediction (e.g., Molecular Docking, Pharmacophore Modeling) Affinity_Based_Methods Affinity-Based Methods (e.g., Affinity Chromatography, ABPP) Computational_Prediction->Affinity_Based_Methods Putative Targets Label_Free_Methods Label-Free Methods (e.g., CETSA, DARTS, SPROX) Computational_Prediction->Label_Free_Methods Phenotypic_Screening Phenotypic Screening (High-Content Imaging, Pathway Analysis) Phenotypic_Screening->Affinity_Based_Methods Affected Pathways Phenotypic_Screening->Label_Free_Methods Biochemical_Assays Biochemical Assays (Enzyme Kinetics, Binding Assays) Affinity_Based_Methods->Biochemical_Assays Candidate Proteins Label_Free_Methods->Biochemical_Assays Candidate Proteins Cellular_Assays Cellular Assays (Target Engagement, Pathway Modulation) Biochemical_Assays->Cellular_Assays Validated Binders Genetic_Approaches Genetic Approaches (CRISPR/Cas9, RNAi) Cellular_Assays->Genetic_Approaches Confirmed Cellular Target

Caption: A generalized workflow for molecular target identification and validation of a novel compound.

Phase 1: Generating a Target Hypothesis

Before embarking on extensive experimental work, computational and high-level cellular screening can provide valuable initial hypotheses about the potential molecular targets of this compound.

Comparison of Target Hypothesis Generation Methods

MethodPrincipleAdvantagesDisadvantagesHypothetical Data Output for this compound
Molecular Docking In silico simulation of the interaction between this compound and a library of known protein structures.Fast, cost-effective, provides structural insights into potential binding modes.High rate of false positives, dependent on the quality of protein structures.Top 10 ranked proteins with the best-predicted binding affinity (e.g., Kinase X, Protease Y).
Pharmacophore Modeling Creation of a 3D model of the essential steric and electronic features of this compound required for biological activity, used to screen for matching protein binding sites.Identifies common features among active molecules, can be used for virtual screening.Requires a set of known active molecules, may not be suitable for a completely novel scaffold.A pharmacophore model highlighting key hydrogen bond donors/acceptors and hydrophobic regions.
Phenotypic Screening Assessing the effect of this compound on a panel of cell lines and observing changes in cellular morphology, signaling pathways, or protein expression using high-content imaging and analysis.Unbiased, identifies functional outcomes in a cellular context.The direct molecular target is not identified, follow-up studies are essential.Inhibition of cell proliferation in cancer cell lines, accompanied by a specific morphological change (e.g., cell cycle arrest at G2/M phase).

Phase 2: Identifying Potential Binding Partners

Once initial hypotheses are formed, direct experimental approaches are necessary to identify the proteins that physically interact with this compound. These methods can be broadly categorized into affinity-based and label-free approaches.

Affinity-Based Methods

These techniques rely on immobilizing this compound or a derivative onto a solid support to "pull down" its binding partners from a cell lysate.

Affinity_Based_Workflow Start Synthesize This compound Probe Immobilize Immobilize Probe on Beads Start->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Mass Spectrometry Elute->Analyze

Caption: A simplified workflow for affinity-based target identification.

Comparison of Affinity-Based Methods

MethodPrincipleAdvantagesDisadvantagesHypothetical Data Output for this compound
Affinity Chromatography A derivative of this compound is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over the support, and interacting proteins are captured and subsequently identified by mass spectrometry.Directly identifies binding partners, relatively straightforward.Chemical modification of the compound may alter its binding properties, risk of identifying non-specific binders.A list of proteins identified by mass spectrometry, ranked by abundance (e.g., Protein Kinase Z, Heat Shock Protein 90).
Activity-Based Protein Profiling (ABPP) A reactive probe based on the this compound scaffold is used to covalently label the active site of target enzymes in a complex proteome. Labeled proteins are then enriched and identified.Identifies functionally active targets, can provide information on the binding site.Requires the presence of a reactive group on the target protein and the design of a suitable probe.Identification of a specific serine hydrolase as a covalently modified target.
Label-Free Methods

These methods detect the interaction between this compound and its target without the need for chemical modification of the compound, thus preserving its native binding characteristics.

Comparison of Label-Free Methods

MethodPrincipleAdvantagesDisadvantagesHypothetical Data Output for this compound
Cellular Thermal Shift Assay (CETSA) Based on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with this compound, heated, and the amount of soluble protein is quantified.In-cell target engagement, no modification of the compound needed.Not all proteins exhibit a clear thermal shift, can be technically challenging.A thermal shift curve showing increased stability of "Protein Alpha" in the presence of this compound.
Drug Affinity Responsive Target Stability (DARTS) Exploits the change in a protein's susceptibility to proteolysis upon ligand binding. Lysates are treated with this compound, followed by limited proteolysis and analysis by SDS-PAGE or mass spectrometry.Simple and versatile, applicable to a wide range of proteins.May not be sensitive enough for weak interactions, requires optimization of protease concentration.A protein band corresponding to "Protein Beta" showing protection from proteolysis in the presence of this compound.
Stability of Proteins from Rates of Oxidation (SPROX) Measures the change in the rate of methionine oxidation in proteins upon ligand binding. Changes in oxidation rates are quantified by mass spectrometry.Provides information on the binding site, highly sensitive.Requires the presence of methionine residues in or near the binding site, complex data analysis.A peptide from "Protein Gamma" showing a decreased rate of oxidation in the presence of this compound.

Phase 3: Validating the Identified Target

Once a list of candidate targets has been generated, it is crucial to validate that the interaction is specific and functionally relevant in a biological context.

Biochemical and Cellular Validation

These assays confirm the direct interaction between this compound and the candidate protein and investigate the functional consequences of this interaction in a cellular setting.

Signaling_Pathway Chlorantholide_A This compound Target_Protein Identified Target (e.g., Kinase Z) Chlorantholide_A->Target_Protein Inhibition Downstream_Effector Downstream Effector (e.g., Transcription Factor) Target_Protein->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response Gene Expression

Caption: A hypothetical signaling pathway modulated by this compound.

Comparison of Validation Methods

MethodPrincipleAdvantagesDisadvantagesHypothetical Data Output for this compound
Enzyme Inhibition Assay Measures the effect of this compound on the catalytic activity of a purified candidate enzyme.Provides quantitative data on potency (IC50), confirms direct inhibition.Requires a purified and active enzyme, may not reflect cellular activity.An IC50 value of 50 nM for the inhibition of "Protein Kinase Z" by this compound.
Surface Plasmon Resonance (SPR) Measures the binding kinetics (association and dissociation rates) between this compound and an immobilized candidate protein in real-time.Provides quantitative data on binding affinity (KD), label-free.Requires specialized equipment, protein immobilization can affect its conformation.A KD value of 100 nM for the binding of this compound to "Protein Alpha".
Cellular Target Engagement Assay Measures the binding of this compound to its target within intact cells, often using techniques like CETSA or NanoBRET.Confirms target interaction in a physiological context.Can be technically complex to develop and optimize.A dose-dependent increase in the thermal stability of "Protein Alpha" in cells treated with this compound.
Western Blotting Assesses the effect of this compound on the phosphorylation status or expression level of the target protein and its downstream signaling components.Provides information on the functional consequences of target engagement.Semi-quantitative, antibody-dependent.A decrease in the phosphorylation of a known substrate of "Protein Kinase Z" in cells treated with this compound.
Genetic Validation

Genetic approaches provide the most definitive evidence for the role of a specific target in mediating the biological effects of this compound.

Comparison of Genetic Validation Methods

MethodPrincipleAdvantagesDisadvantagesHypothetical Data Output for this compound
CRISPR/Cas9 Knockout The gene encoding the candidate target protein is permanently knocked out. The sensitivity of the knockout cells to this compound is then compared to wild-type cells.Provides definitive evidence for the target's role.Potential for off-target effects, may be lethal if the target is essential.Knockout of the gene for "Protein Alpha" renders cells resistant to the cytotoxic effects of this compound.
RNA interference (RNAi) The expression of the candidate target protein is transiently knocked down using siRNA or shRNA. The effect on cellular sensitivity to this compound is then assessed.Reversible, allows for the study of essential genes.Incomplete knockdown can lead to ambiguous results, potential for off-target effects.Knockdown of "Protein Kinase Z" mRNA leads to a significant increase in the IC50 of this compound.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle control or varying concentrations of this compound for a specified time.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration using a BCA assay or by Western blotting for the specific target protein.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

2. CRISPR/Cas9 Knockout Protocol for Target Validation

  • Guide RNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting the gene of the candidate protein into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target protein in each clone by Western blotting and DNA sequencing.

  • Phenotypic Assay: Treat the validated knockout clones and wild-type control cells with a range of concentrations of this compound.

  • Data Analysis: Determine the IC50 values for both knockout and wild-type cells using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 for the knockout cells confirms the target's role in mediating the compound's effect.

Confirming the molecular target of a novel natural product like this compound is a challenging but essential step in understanding its therapeutic potential. The lack of a known target necessitates a systematic and multi-pronged approach, as outlined in this guide. By combining computational predictions with robust experimental techniques such as affinity-based and label-free proteomics, followed by rigorous biochemical, cellular, and genetic validation, researchers can confidently identify and confirm the molecular target of this compound. This knowledge will be instrumental in advancing its development as a potential therapeutic agent.

Safety Operating Guide

Navigating the Safe Disposal of Chlorantholide A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and prevent contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), a lab coat or gown, and safety goggles or a face shield. All PPE used during the handling and disposal of Chlorantholide A should be considered contaminated and disposed of as cytotoxic waste.[1][2]

  • Ventilation: Conduct all handling and disposal activities within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of any aerosols or fine particles.[3]

  • Spill Management: A spill kit specifically for cytotoxic agents should be readily accessible.[3] In the event of a spill, isolate the area and use the spill kit to absorb the material. All materials used for cleanup must be disposed of as cytotoxic waste.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must not be mixed with non-hazardous waste and should be outsourced to a company specializing in hazardous waste disposal.[3] High-temperature incineration is the preferred method for the ultimate destruction of cytotoxic waste.[4]

1. Unused or Expired this compound (Pure Compound):

  • Segregation: Do not mix pure this compound with any other waste, particularly non-hazardous materials.[3][5]

  • Containerization: Place the original vial or a securely sealed container holding the pure compound into a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound".[2][5]

  • Labeling: The waste container must bear the universal cytotoxic waste symbol (a "C" with a surrounding circle) and be color-coded, typically with purple or red markings, in accordance with institutional and regional regulations.[1][4][5]

  • Storage: Store the sealed and labeled container in a designated, secure, and well-ventilated area, away from general laboratory traffic, until it is collected by a licensed hazardous waste disposal service.[5]

2. Contaminated Labware and Materials:

This category includes items such as pipette tips, centrifuge tubes, flasks, gloves, bench paper, and any other materials that have come into contact with this compound.

  • Sharps: All contaminated sharps (needles, scalpels, broken glass) must be immediately placed in a designated, puncture-resistant sharps container with a purple lid, clearly marked as "Cytotoxic Sharps".[1][5]

  • Non-Sharps Solid Waste: Place all contaminated non-sharp solid waste into a thick, leak-proof plastic bag (polypropylene or polyethylene) that is also color-coded (purple or red) and labeled for cytotoxic waste.[1][2] This bag should then be placed inside a rigid, secondary container.

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, shatter-proof, and leak-proof container. This container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound." Do not pour any liquid waste containing this compound down the drain.

3. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces. The cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.[3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for cytotoxic waste provide a framework for safe handling.

ParameterGuidelineSource
Contaminated Waste Bag Thickness Polypropylene: ≥ 2 mm; Polyethylene: ≥ 4 mm[1][2]
Disposal Method High-Temperature Incineration or Chemical Neutralization[1][4]
Waste Container Color Coding Purple or Red[1][4][5]

Experimental Protocols

The primary "experimental protocol" for the disposal of this compound is the institutional and regulatory-compliant hazardous waste management procedure. This involves:

  • Waste Characterization: Identifying and classifying all waste streams containing this compound as cytotoxic hazardous waste.

  • Segregation and Containment: Following the step-by-step procedures outlined above for different forms of waste.

  • Documentation: Maintaining accurate records of the amount of this compound waste generated and the date of disposal.

  • Scheduled Pickup: Arranging for regular collection of the hazardous waste by a licensed and certified waste management contractor.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

ChlorantholideA_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Gown, Goggles) FumeHood Work in a Chemical Fume Hood PureCompound Pure/Expired This compound PureContainer Seal in Labeled Primary Container PureCompound->PureContainer ContaminatedSharps Contaminated Sharps (Needles, Glassware) SharpsContainer Place in Purple-Lidded Cytotoxic Sharps Container ContaminatedSharps->SharpsContainer ContaminatedSolids Contaminated Solids (Gloves, Wipes, Plasticware) SolidWasteBag Place in Labeled Purple/Red Cytotoxic Waste Bag ContaminatedSolids->SolidWasteBag ContaminatedLiquids Contaminated Liquids (Solutions, Solvents) LiquidWasteContainer Collect in Labeled Hazardous Liquid Waste Bottle ContaminatedLiquids->LiquidWasteContainer SecondaryContainment Place in Rigid, Labeled Secondary Container PureContainer->SecondaryContainment SharpsContainer->SecondaryContainment SolidWasteBag->SecondaryContainment SecureStorage Store in Designated Secure Area LiquidWasteContainer->SecureStorage SecondaryContainment->SecureStorage WasteContractor Arrange Pickup by Licensed Hazardous Waste Contractor SecureStorage->WasteContractor Incineration High-Temperature Incineration WasteContractor->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Chlorantholide A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of Chlorantholide A in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is mandatory to minimize exposure risks and ensure proper disposal of hazardous materials.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls. The following table summarizes the required PPE and recommended engineering controls to mitigate exposure.

Protection Type Specific Requirement Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.Consult with glove manufacturer for specific material compatibility.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.NIOSH (US) or EN 149 (EU) approved respirators.
Engineering Controls Work should be conducted in a well-ventilated place, preferably a certified chemical fume hood.Facilities should be equipped with an eyewash station and a safety shower.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run Proceed to Experiment exp_transfer Transfer Solutions exp_run->exp_transfer clean_spill Address Spills Immediately exp_transfer->clean_spill Post-Experiment clean_decon Decontaminate Work Surfaces clean_spill->clean_decon clean_ppe Doff PPE Correctly clean_decon->clean_ppe disp_solid Dispose of Solid Waste in Labeled Container clean_ppe->disp_solid Final Steps disp_liquid Dispose of Liquid Waste in Labeled Container disp_solid->disp_liquid disp_sharps Dispose of Contaminated Sharps disp_liquid->disp_sharps

Figure 1: A stepwise workflow for the safe handling of this compound.

1. Preparation:

  • Donning PPE: Before handling this compound, all personnel must don the prescribed personal protective equipment as detailed in the table above.

  • Work Area Setup: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable liners.

  • Weighing and Dissolving: When weighing the solid compound, avoid the formation of dust. Use non-sparking tools. Dissolve in an appropriate solvent within the fume hood.

2. Handling and Experimentation:

  • Conducting Experiments: Perform all experimental procedures within the fume hood. Avoid contact with skin and eyes.

  • Transferring Solutions: Use appropriate tools and techniques to prevent spills and splashes when transferring solutions containing this compound.

3. Decontamination and Cleanup:

  • Spill Response: In the event of a spill, evacuate personnel to a safe area. Wearing appropriate PPE, contain the spill with absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Surface Decontamination: After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, absorbent pads, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.

  • Disposal Protocol: Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility. Follow all local, state, and federal regulations for hazardous waste disposal. If you are unsure of the proper procedure, contact your institution's Environmental Health and Safety (EHS) department.

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